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  • Product: 2-Methylindolin-1-amine p-toluenesulfonate salt
  • CAS: 1179997-55-7

Core Science & Biosynthesis

Foundational

synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt

An In-depth Technical Guide to the Synthesis of 2-Methylindolin-1-amine p-Toluenesulfonate Salt Executive Summary 2-Methylindolin-1-amine and its salts are pivotal intermediates in pharmaceutical synthesis, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Methylindolin-1-amine p-Toluenesulfonate Salt

Executive Summary

2-Methylindolin-1-amine and its salts are pivotal intermediates in pharmaceutical synthesis, most notably in the production of the antihypertensive drug Indapamide.[1][2] The indoline nucleus is a privileged scaffold in medicinal chemistry, and the introduction of a 1-amine group provides a versatile handle for constructing a diverse array of pharmacologically active molecules.[1] This guide provides a comprehensive, technically-grounded walkthrough for the , designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations behind a robust and scalable synthetic route, from the preparation of the requisite starting material to the final salt formation, emphasizing the chemical principles that ensure a high-yield, high-purity outcome.

Introduction: The Strategic Importance of the 1-Amino-2-methylindoline Scaffold

The indoline ring system is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The specific functionalization pattern of 2-Methylindolin-1-amine makes it a particularly valuable building block. The methyl group at the 2-position introduces a chiral center, opening avenues for asymmetric synthesis and the development of stereospecific therapeutics.[1] The primary amine at the 1-position (an N-amino group) is a highly reactive and versatile functional group, readily undergoing acylation or sulfonylation to generate extensive libraries of derivatives.[1]

The conversion of the free amine into its p-toluenesulfonate (tosylate) salt is a critical final step for practical applications. This salt form typically exhibits enhanced stability, improved crystallinity, and more favorable handling properties compared to the free base, which is often an oil. These characteristics are paramount for purification, storage, and formulation in a pharmaceutical development context.

Overall Synthetic Strategy

The synthesis of the target salt is logically approached in three principal stages. This strategy ensures that each key intermediate can be isolated and purified, providing a reliable and reproducible overall process.

  • Stage 1: Synthesis of 2-Methylindoline. The foundational precursor, 2-methylindoline, is prepared via the catalytic hydrogenation of 2-methylindole. This step reduces the pyrrolic double bond of the indole ring.

  • Stage 2: Synthesis of 2-Methylindolin-1-amine (Free Base). The core transformation involves the N-amination of 2-methylindoline. A well-established and scalable method proceeds via a two-step, one-pot sequence involving N-nitrosation followed by in-situ reduction.

  • Stage 3: Formation of the p-Toluenesulfonate Salt. The final step is a straightforward acid-base reaction where the synthesized 2-Methylindolin-1-amine is treated with p-toluenesulfonic acid to yield the stable, crystalline tosylate salt.

G cluster_0 Synthetic Workflow 2-Methylindole 2-Methylindole 2-Methylindoline 2-Methylindoline 2-Methylindole->2-Methylindoline Stage 1 Catalytic Hydrogenation N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline Stage 2a N-Nitrosation 2-Methylindolin-1-amine 2-Methylindolin-1-amine N-Nitroso-2-methylindoline->2-Methylindolin-1-amine Stage 2b Reduction Target_Salt 2-Methylindolin-1-amine p-toluenesulfonate salt 2-Methylindolin-1-amine->Target_Salt Stage 3 Salt Formation

Caption: High-level workflow for the synthesis of the target salt.

Part 1: Synthesis of 2-Methylindoline (Starting Material)

The most direct route to 2-methylindoline is the reduction of commercially available 2-methylindole. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method. The primary challenge in the hydrogenation of indoles is preventing over-reduction to the octahydroindole species and catalyst poisoning by the basic indoline product.[3] Performing the reaction under acidic conditions, often with p-toluenesulfonic acid (PTSA) as an activator, mitigates these issues.[3][4] The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating selective reduction of the 2,3-double bond.[3]

Experimental Protocol: Hydrogenation of 2-Methylindole

This protocol is adapted from established literature procedures for the selective hydrogenation of indoles.[3][4]

Table 1: Materials for 2-Methylindoline Synthesis

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
2-Methylindole131.171.0Starting material
Platinum on Carbon (5% Pt/C)N/A~5 mol %Catalyst
p-Toluenesulfonic Acid (PTSA)172.201.2Activator
Ethanol/Water (50:50 v/v)N/ASolventReaction medium
Hydrogen Gas (H₂)2.02ExcessReducing agent
Sodium Bicarbonate (aq.)84.01As neededFor neutralization
Toluene92.14As neededExtraction solvent

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge 2-methylindole (1.0 eq.), 5% Pt/C catalyst, and p-toluenesulfonic acid (1.2 eq.).

  • Solvent Addition: Add the ethanol/water solvent mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 40 bar.[4]

  • Reaction Conditions: Heat the mixture to 60°C with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product into toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methylindoline, which can be purified further by distillation.

Part 2: Synthesis of 2-Methylindolin-1-amine

The conversion of the secondary amine of 2-methylindoline to a primary N-amino group is a non-trivial transformation. The most reliable and widely documented method involves N-nitrosation followed by reduction.[1][2][5][6] This process is typically performed as a one-pot synthesis, which is highly advantageous for process efficiency.

Mechanistic Rationale
  • N-Nitrosation: 2-methylindoline is treated with an acidic solution of sodium nitrite. The acid (HCl) reacts with sodium nitrite to form nitrous acid (HONO) in situ. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). This electrophile is readily attacked by the nucleophilic secondary amine of 2-methylindoline to form the N-nitroso-2-methylindoline intermediate.[1][6] The reaction is performed at low temperatures (0-10°C) to ensure the stability of the nitrous acid and prevent unwanted side reactions.[2][5]

  • Reduction: The N-nitroso intermediate is then reduced directly in the same pot. Zinc dust is a commonly used reducing agent for this transformation, acting as a source of electrons.[2][6] The reaction is performed under neutral or slightly basic conditions in the presence of an ammonium salt (e.g., ammonium carbonate or ammonium acetate), which facilitates the reduction of the N=O bond to an N-NH₂ group.[2][5]

G cluster_step1 Step 1: N-Nitrosation cluster_step2 Step 2: Reduction 2-Methylindoline 2-Methylindoline N-Nitroso-2-methylindoline N-Nitroso-2-methylindoline 2-Methylindoline->N-Nitroso-2-methylindoline NaNO₂, HCl 0-10 °C 2-Methylindolin-1-amine 2-Methylindolin-1-amine N-Nitroso-2-methylindoline->2-Methylindolin-1-amine Zn dust, (NH₄)₂CO₃ 5-40 °C

Caption: Two-step, one-pot synthesis of 2-Methylindolin-1-amine.

Experimental Protocol: Synthesis of 2-Methylindolin-1-amine

This protocol is a synthesized representation based on several reliable sources.[2][5][6]

Table 2: Materials for 2-Methylindolin-1-amine Synthesis

Reagent/MaterialMolecular Weight ( g/mol )Example QuantityMolar Eq. (Relative to 2-methylindoline)
2-Methylindoline133.19140 g1.0
Methanol32.041 LSolvent
Conc. Hydrochloric Acid36.46~95 mL~1.1
Sodium Nitrite (NaNO₂)69.0073 g~1.0
Sodium Bicarbonate84.01As neededFor pH adjustment
Zinc Dust65.38156 g~2.25
Ammonium Carbonate96.09264 g~2.6
Toluene92.14As neededExtraction solvent
Heptane100.21As neededRecrystallization solvent

Procedure:

  • Initial Setup: Dissolve 2-methylindoline (140 g) in methanol (1 L) in a suitable reaction vessel equipped with a mechanical stirrer and a thermometer.

  • Acidification: Add concentrated hydrochloric acid (~95 mL) to the solution and cool the mixture to 15°C.[2][5]

  • Nitrosation: Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, ensuring the internal temperature is maintained between 5-10°C.[2] Causality Note: Strict temperature control is crucial here to prevent the decomposition of nitrous acid and ensure selective N-nitrosation over aromatic C-nitrosation.

  • Neutralization: After the addition is complete, stir for 30 minutes, then carefully adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.[2]

  • Reduction: To the neutralized mixture containing the N-nitroso intermediate, add zinc dust (156 g).[2][5]

  • Ammonium Carbonate Addition: While maintaining the temperature at about 5°C, add a solution of ammonium carbonate (264 g) in water (1 L) over approximately 1.5 hours.[2]

  • Reaction Completion: Stir the mixture at 5-10°C for an additional hour, then warm to 40°C and stir for another hour to ensure the reduction is complete.[2][5]

  • Work-up and Isolation: Filter the reaction mixture to remove zinc salts and other inorganic solids. Wash the filter cake with toluene.

  • Combine the filtrate and the toluene washings. Separate the aqueous layer and discard it.

  • Purification: Remove the toluene from the organic layer in vacuo. Recrystallize the resulting residue from heptane to yield pure 1-amino-2-methylindoline (2-Methylindolin-1-amine) as a solid.[2][5] The product identity can be confirmed by Thin Layer Chromatography (TLC).[5]

Part 3: Formation of the p-Toluenesulfonate Salt

The final stage is the formation of the tosylate salt. This is a standard acid-base reaction where the basic nitrogen of the 1-amino group is protonated by the strong sulfonic acid. The choice of solvent is important to facilitate the clean crystallization of the salt. Isopropanol is often a suitable medium.

Experimental Protocol: Salt Formation

Table 3: Materials for Salt Formation

Reagent/MaterialMolecular Weight ( g/mol )Molar Eq. (Relative to amine)Notes
2-Methylindolin-1-amine148.211.0Free base from Part 2
p-Toluenesulfonic Acid (monohydrate)190.221.0 - 1.05Acidifying agent
Isopropanol (IPA)60.10SolventCrystallization medium

Procedure:

  • Dissolution: Dissolve the purified 2-Methylindolin-1-amine (1.0 eq.) in a minimal amount of warm isopropanol.

  • Acid Addition: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0-1.05 eq.) in isopropanol.

  • Precipitation: Add the p-toluenesulfonic acid solution dropwise to the stirred amine solution at room temperature. The p-toluenesulfonate salt will typically begin to precipitate.

  • Crystallization: Cool the mixture to 0-5°C and stir for 1-2 hours to maximize crystallization.

  • Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold isopropanol to remove any residual impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization and Quality Control

The final product, 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS No. 1179997-55-7), should be characterized to confirm its identity and purity.[7] Standard analytical techniques include:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of both the cation (2-methylindolin-1-amine) and the anion (p-toluenesulfonate).

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (N-H, S=O, etc.).

  • Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC).

Safety Considerations

  • Sodium Nitrite: A strong oxidizing agent. Handle with care and avoid contact with acidic materials outside of the controlled reaction environment.

  • Hydrochloric Acid & p-Toluenesulfonic Acid: Corrosive acids. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Zinc Dust: Flammable solid. Avoid creating dust clouds.

  • Hydrogenation: Reactions involving hydrogen gas under pressure must be conducted in specialized equipment (autoclave) by trained personnel behind a safety shield.

Conclusion

The is a multi-step process that relies on classical organic transformations. The presented guide outlines a robust and scalable pathway, beginning with the selective hydrogenation of 2-methylindole, followed by a reliable one-pot N-amination via a nitrosation-reduction sequence, and concluding with a straightforward salt formation. By understanding the causality behind each experimental step—from precise temperature control during nitrosation to the role of the acid activator in hydrogenation—researchers can confidently and safely produce this valuable pharmaceutical intermediate with high yield and purity.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential. BenchChem.

  • BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride. BenchChem.

  • D. R. Witty, et al. (2011). Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation. Chemical Communications.

  • Feng, C-G., et al. (2011). Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. Synlett.

  • BenchChem Technical Support Team. (2025). Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. BenchChem.

  • Török, B., et al. (2015). Hydrogenation of 2-methylindole using supported metal catalysts. ResearchGate.

  • PrepChem. (n.d.). Synthesis of 1-amino-2-methylindoline.

  • U.S. Patent No. US4564677A. (1986). Preparation of N-amino compounds. Google Patents.

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid.

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). 2-Methylindolin-1-amine p-toluenesulfonate salt CAS NO.1179997-55-7. GuideChem.

  • B. A. Shainyan, et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.

Sources

Exploratory

Unveiling the Structure: Comprehensive NMR Spectral Analysis of 2-Methylindolin-1-amine p-Toluenesulfonate

Executive Summary The structural elucidation of complex organic salts demands a rigorous, self-validating analytical approach. 2-Methylindolin-1-amine p-toluenesulfonate is a highly specialized hydrazine derivative utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex organic salts demands a rigorous, self-validating analytical approach. 2-Methylindolin-1-amine p-toluenesulfonate is a highly specialized hydrazine derivative utilized in advanced organic synthesis and pharmaceutical development. This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By detailing the causality behind experimental parameters and mapping the exact 1D and 2D NMR logic, this guide empowers researchers to unambiguously confirm the molecular structure, stereochemical nuances, and stoichiometric integrity of the salt.

Chemical Context and Structural Significance

2-Methylindolin-1-amine (CID 169315)[1] is an N-aminoindoline derivative characterized by a fused benzene-pyrrolidine core with a methyl group at the C2 position and a primary amino group at the N1 position. It serves as a critical electrophilic synthon and building block, particularly in the catalyst-free formation of C=N double bonds[2] and the synthesis of multisubstituted phosphorylhydrazides for potential anticancer applications[3].

Because free N-aminoindolines are prone to oxidative degradation, they are frequently isolated as acid addition salts to enhance stability and crystallinity[4]. The p-toluenesulfonate (tosylate) salt is highly preferred. In this salt form, the terminal primary amine is protonated ( −NH3+​ ), creating a highly polar molecule that requires specific NMR strategies to prevent spectral broadening caused by strong ion-pairing.

Self-Validating Experimental Protocol

To achieve research-grade spectral resolution, the sample preparation and acquisition workflow must be treated as a self-validating system. The following methodology explains not just the steps, but the physical causality behind each choice.

Step-by-Step Methodology
  • Sample Weighing: Weigh exactly 15–20 mg of the salt. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for 13C NMR within a practical timeframe (typically 512 scans) without inducing concentration-dependent viscosity that broadens 1H linewidths.

  • Solvent Selection: Dissolve the sample in 0.6 mL of DMSO- d6​ . Causality: Tosylate salts exhibit strong ion-pairing in non-polar solvents like CDCl 3​ , leading to broad, unresolved multiplets. The high dielectric constant of DMSO- d6​ disrupts these ion pairs. Furthermore, DMSO- d6​ shifts the exchangeable −NH3+​ protons far downfield (~9.5–10.0 ppm), preventing them from obscuring the critical aliphatic signals of the indoline core.

  • Homogenization & Filtration: Vortex the solution for 30 seconds and filter through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. Causality: Micro-particulates distort the localized magnetic field ( B0​ ) homogeneity. Filtration is a mandatory physical shimming aid.

  • Probe Tuning & Shimming: Tune the probe to 1H and 13C frequencies and perform rigorous Z-axis shimming. Causality: Optimal tuning maximizes the quality factor ( Q ) of the RF coil, directly improving the detection of insensitive nuclei like 13C .

  • Data Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay ( D1​ ) = 2.0 s.

    • 13 C NMR: 512 scans, relaxation delay ( D1​ ) = 5.0 s. Causality: A prolonged D1​ is critical for 13C acquisition to ensure the complete longitudinal relaxation ( T1​ ) of quaternary carbons (e.g., the tosylate sulfonate carbon), which lack attached protons to facilitate dipole-dipole relaxation.

  • Stoichiometric Validation (Internal Check): Post-acquisition, set the integration of the tosylate methyl singlet to exactly 3.00. The indoline C2-methyl doublet must integrate to ~3.00. Causality: This mathematically validates the 1:1 stoichiometry of the formed salt, confirming no free base or excess acid is present.

NMR_Workflow A 1. Sample Weighing (15-20 mg Salt) B 2. Solvent Selection (DMSO-d6) A->B C 3. Dissolution (Vortex/Sonicate) B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. Tube Loading (5 mm Precision) D->E F 6. Probe Tuning (1H / 13C) E->F G 7. Shimming & Locking (Z-axis optimization) F->G H 8. Data Acquisition (1D & 2D Sequences) G->H

Fig 1: Step-by-step self-validating NMR sample preparation and acquisition workflow.

1D NMR Spectral Elucidation: Causality and Assignment

The 1D spectra provide the foundational data for structural confirmation. The chemical shifts are dictated by the electronic environment, while the multiplicities reveal the spin-spin coupling networks.

H NMR Analysis

The 1 H NMR spectrum is defined by three distinct regions: the downfield exchangeable protons, the aromatic region containing both the indoline and tosylate rings, and the upfield aliphatic region.

A critical mechanistic feature is the diastereotopic nature of the C3 protons . Because C2 is a chiral center, the molecule lacks a plane of symmetry. Consequently, the two protons on the C3 carbon reside in different magnetic environments (axial-like and equatorial-like). They couple with each other (geminal coupling, J≈15.5 Hz) and with the C2 proton (vicinal coupling), creating a classic ABX spin system. Furthermore, the tosylate aromatic protons appear as a pseudo-doublet pair (an AA'BB' spin system) due to the para-substitution pattern.

Table 1: Expected 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
−NH3+​ ~9.80br s3H-Protonated terminal amine
Tosylate Ar-H (ortho to SO 3−​ )~7.48d (AA'BB')2H8.0Tosylate C2, C6 protons
Tosylate Ar-H (meta to SO 3−​ )~7.11d (AA'BB')2H8.0Tosylate C3, C5 protons
Indoline Ar-H (C7)~6.95d1H7.5Indoline aromatic proton
Indoline Ar-H (C4)~6.85d1H7.5Indoline aromatic proton
Indoline Ar-H (C5, C6)~6.65 - 6.75m2H-Indoline aromatic protons
Indoline C2-H~3.95m1H-Methine proton (coupled to CH 3​ and CH 2​ )
Indoline C3-H (equatorial)~3.10dd1H15.5, 8.5Diastereotopic methylene proton
Indoline C3-H (axial)~2.65dd1H15.5, 8.5Diastereotopic methylene proton
Tosylate −CH3​ ~2.29s3H-Tosylate methyl group
Indoline C2 −CH3​ ~1.25d3H6.5Indoline methyl group
C NMR Analysis

The 13 C spectrum confirms the carbon skeleton. The quaternary carbon attached to the sulfonate group ( −SO3−​ ) is significantly deshielded due to the strong electron-withdrawing nature of the sulfonate moiety. The C2 carbon of the indoline ring is also shifted downfield (~61.5 ppm) due to the electronegativity of the adjacent N1 nitrogen.

Table 2: Expected 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

Carbon EnvironmentChemical Shift (ppm)TypeAssignment
Tosylate C-SO 3−​ ~145.5CqQuaternary aromatic (Tosylate C1)
Indoline C-N (C7a)~149.0CqQuaternary aromatic (Indoline)
Tosylate C-CH 3​ ~137.8CqQuaternary aromatic (Tosylate C4)
Indoline C-C (C3a)~129.5CqQuaternary aromatic (Indoline)
Tosylate Ar-CH~128.1CHTosylate C2, C6
Tosylate Ar-CH~125.5CHTosylate C3, C5
Indoline Ar-CH~127.0, 124.0, 119.5, 108.5CHIndoline C4, C6, C5, C7
Indoline C2~61.5CHIndoline methine carbon
Indoline C3~35.2CH 2​ Indoline methylene carbon
Tosylate −CH3​ ~20.8CH 3​ Tosylate methyl carbon
Indoline C2 −CH3​ ~18.5CH 3​ Indoline methyl carbon

2D NMR Strategies for Unambiguous Assignment

To transition from tentative assignments to absolute structural proof, a suite of 2D NMR experiments is deployed. This logical progression ensures that every proton is mapped to its parent carbon and every functional group is correctly positioned within the molecular framework.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Maps vicinal and geminal proton couplings. Crucial for linking the C2-methyl doublet to the C2 methine multiplet, and subsequently linking the C2 methine to the diastereotopic C3 methylene protons.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Identifies direct C-H bonds. This resolves overlapping proton signals by spreading them across the much wider 13 C chemical shift range, definitively pairing the diastereotopic C3 protons to the single C3 carbon signal at ~35.2 ppm.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range couplings (2 to 3 bonds). This is the ultimate tool for verifying the quaternary carbons. For instance, the tosylate methyl protons (~2.29 ppm) will show a strong 2-bond correlation to the tosylate C4 quaternary carbon (~137.8 ppm) and a 3-bond correlation to the C3/C5 aromatic carbons (~125.5 ppm).

NMR_Logic Core Structural Elucidation COSY 1H-1H COSY (Vicinal/Geminal) Core->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) Core->HSQC HMBC 1H-13C HMBC (Long-Range C-H) Core->HMBC COSY_Det C2-H to C3-H2 C2-H to C2-CH3 COSY->COSY_Det HSQC_Det Assign C2, C3, CH3 Assign Ar-CH HSQC->HSQC_Det HMBC_Det Link Indoline to N Confirm Tosylate HMBC->HMBC_Det

Fig 2: 2D NMR logical workflow for unambiguous structural assignment.

Mechanistic Insights: Stereochemistry and Salt Formation

Understanding the physical chemistry of the molecule is essential for interpreting the spectra accurately.

Protonation Site Dynamics: In N-amino compounds (hydrazines), the basicity of the two nitrogen atoms differs significantly. The indoline N1 nitrogen has its lone pair partially delocalized into the adjacent aromatic ring via resonance, reducing its basicity. Consequently, the terminal −NH2​ group acts as the primary basic center. Upon salt formation with p-toluenesulfonic acid, protonation occurs exclusively at the terminal nitrogen, forming the −NH3+​ moiety. The broadness of this signal in the 1 H NMR spectrum is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus (Spin I=1 ) combined with intermediate rates of chemical exchange with trace water in the DMSO- d6​ .

Stereochemical Implications: Unless synthesized via an asymmetric pathway, 2-Methylindolin-1-amine exists as a racemic mixture of enantiomers due to the chiral center at C2. While standard NMR in an achiral solvent cannot differentiate between enantiomers, the presence of this chiral center is the fundamental cause of the magnetic inequivalence (diastereotopicity) of the adjacent C3 methylene protons, resulting in the complex ABX splitting pattern observed.

Conclusion

The NMR spectral analysis of 2-Methylindolin-1-amine p-toluenesulfonate requires a careful balance of optimal sample preparation and advanced 2D logical mapping. By utilizing DMSO- d6​ to break ion-pairing, extending relaxation delays for quaternary carbon detection, and leveraging the diastereotopic nature of the indoline ring to anchor the spin systems, researchers can achieve a self-validating, unambiguous structural elucidation of this critical pharmaceutical building block.

References

  • Title: 1-Amino-2-methylindoline | C9H12N2 | CID 169315 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance Source: Royal Society Open Science URL: [Link]

  • Title: Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Agents and methods for the treatment of proliferative diseases (US20030229026A1)

Sources

Foundational

The Chemical and Synthetic Mechanism of Action of 2-Methylindolin-1-amine p-Toluenesulfonate Salt in Pharmaceutical Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary While finished pharmaceuticals possess biological mechanisms of action, the "mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

While finished pharmaceuticals possess biological mechanisms of action, the "mechanism of action" (MoA) for a highly specialized synthetic intermediate like 2-methylindolin-1-amine p-toluenesulfonate salt (CAS 1179997-55-7) is defined by its chemical reactivity, structural dynamics, and function as a nucleophilic building block[1]. This indoline derivative is a critical synthon in the manufacturing of Active Pharmaceutical Ingredients (APIs), most notably the antihypertensive and diuretic drug Indapamide[2]. This whitepaper deconstructs the mechanistic pathways, thermodynamic advantages of its salt form, and its advanced applications in novel catalyst-free and radical-mediated coupling protocols.

Structural Dynamics: The Thermodynamic Advantage of the Tosylate Salt

The free base form of 2-methylindolin-1-amine (CAS 31529-46-1) is a cyclic hydrazine derivative characterized by an indolin-1-amine functional group (a benzene ring fused to a five-membered nitrogen-containing ring)[3]. However, free N,N-disubstituted hydrazines are notoriously prone to oxidative degradation and possess poor handling characteristics.

To resolve this, the compound is stabilized as a p-toluenesulfonate (tosylate) salt [4].

  • Causality of the Salt Choice: The bulky, highly delocalized p-toluenesulfonate anion prevents the lone pairs on the adjacent nitrogen atoms from participating in unwanted auto-oxidation. It forces the molecule into a highly crystalline, stable lattice, allowing for exact stoichiometric weighing during large-scale API manufacturing.

  • Activation Mechanism: Upon introduction to a mild alkaline environment, the salt undergoes rapid deprotonation, liberating the highly reactive free base, which acts as a potent nucleophile due to the α -effect (adjacent nitrogen lone-pair repulsion raising the HOMO energy).

Pathway Salt p-Toluenesulfonate Salt (Stable Storage Form) Base Alkaline Deprotonation (e.g., TEA) Salt->Base FreeBase Active Free Base (Nucleophile) Base->FreeBase pKa Shift Electrophile Electrophile Addition (Acyl Chloride) FreeBase->Electrophile Nucleophilic Attack Product Target API (Indapamide) Electrophile->Product Condensation

Fig 1. Salt dissociation and nucleophilic activation pathway in API synthesis.

Primary Mechanism of Action: N-Acylation in API Synthesis

The primary industrial mechanism of action for 2-methylindolin-1-amine p-toluenesulfonate is its role as a nucleophile in the synthesis of Indapamide. The reaction proceeds via an N-acylation/sulfonylation pathway [2].

  • Nucleophilic Attack: The terminal primary amine (-NH2) of the liberated 2-methylindolin-1-amine attacks the electrophilic carbonyl carbon of 4-chloro-3-sulfamoylbenzoyl chloride.

  • Tetrahedral Intermediate Formation: The carbon-oxygen double bond breaks, pushing electron density onto the oxygen to form a transient, high-energy tetrahedral intermediate.

  • Elimination: The carbonyl double bond reforms, expelling the chloride leaving group, resulting in a stable amide linkage.

Advanced Synthetic Mechanisms

Beyond traditional API synthesis, recent literature highlights the compound's remarkable utility in cutting-edge synthetic methodologies.

A. Catalyst-Free C=N Double Bond Formation

In 2023, researchers demonstrated that 2-methylindolin-1-amine can undergo rapid condensation with electron-deficient aldehydes to form C=N double bonds (imines) without any acid or metal catalysts [5].

  • Mechanism: The reaction utilizes water as a co-solvent. Water acts as a hydrogen-bond donor, stabilizing the transition state during the nucleophilic attack of the amine on the carbonyl group. This circumvents Le Chatelier’s principle limitations typically seen in dry-solvent imine formations[5].

B. Radical-Mediated Copper-Catalyzed Phosphorylation

The compound is also utilized in aerobic oxidative cross-dehydrogenative coupling to synthesize multisubstituted phosphorylhydrazides (potential anticancer agents)[6].

  • Mechanism: The reaction relies on a single-electron transfer (SET). Copper(I) oxidizes the indoline derivative to a cation-radical intermediate. Subsequent deprotonation yields an N-centered radical, which abstracts a hydrogen atom to form a direct P(=O)–N–N bond[6].

Radical_MoA Hydrazine 2-Methylindolin-1-amine Oxidation Single-Electron Oxidation [Cu(I) -> Cu(II)] Hydrazine->Oxidation CationRadical Cation-Radical Intermediate Oxidation->CationRadical -e- Radical N-Centered Radical CationRadical->Radical Deprotonation Product Phosphorylhydrazide Radical->Product P(=O)-H Coupling

Fig 2. Single-electron oxidation mechanism for phosphorylhydrazide synthesis.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Profile

Property Value
Chemical Name 2-Methylindolin-1-amine p-toluenesulfonate
CAS Registry Number 1179997-55-7
Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
Core Structure Indoline derivative (bicyclic fused ring)

| Primary Industrial Function | Nucleophilic building block / API Intermediate |

Table 2: Catalyst-Free C=N Condensation Yields (Water Co-Solvent System) Data reflects the condensation of 2-methylindolin-1-amine with electron-deficient aldehydes[5].

Solvent System (Ratio) Acid Catalyst Added Reaction Time Isolated Yield (%)
H2O / CH2Cl2 (3:1) None 15–60 min 89%
H2O / CH2Cl2 (4:1) None 15–60 min 95%

| H2O / CH3OH (4:1) | None | 15–60 min | 42% |

Table 3: Copper-Catalyzed Phosphorylation of Cyclic Hydrazines

Substrate Core Catalyst Oxidant Yield Range Application
2-Methylindolin-1-amine Cu(I)/Cu(II) Aerobic (O2) 68–90% Anticancer Agents

| 3,4-Dihydroquinolin-1(2H)-amine| Cu(I)/Cu(II) | Aerobic (O2) | 68–90% | Anticancer Agents |

Self-Validating Experimental Protocols

Protocol A: N-Acylation for Indapamide Synthesis

This protocol details the controlled release of the free base and subsequent acylation, ensuring high API purity.

  • Salt Dissociation: Suspend 2-methylindolin-1-amine p-toluenesulfonate (1.0 eq) in anhydrous tetrahydrofuran (THF). Add triethylamine (TEA) (1.2 eq) dropwise at 20°C.

    • Causality: TEA neutralizes the p-toluenesulfonic acid, releasing the active free base. THF provides a polar aprotic environment that solubilizes the free base while precipitating the TEA-tosylate byproduct, driving the equilibrium forward.

  • Electrophile Preparation: In a separate vessel, dissolve 4-chloro-3-sulfamoylbenzoyl chloride (1.05 eq) in THF and cool the reactor to 0–5°C.

    • Causality: Strict thermal control is critical to prevent the highly reactive acyl chloride from undergoing ambient hydrolysis or thermal degradation.

  • Nucleophilic Addition: Slowly transfer the free base solution into the electrophile solution over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: The α -effect of the N-N bond makes the amine exceptionally nucleophilic. Slow addition mitigates exothermic spikes that could lead to di-acylation or indoline ring-opening side reactions.

  • Reaction Maturation & Isolation: Warm the mixture to room temperature and stir for 2 hours. Quench with deionized water, extract with ethyl acetate, and crystallize the product.

    • Causality: The aqueous quench neutralizes unreacted acyl chloride. Crystallization purifies the final Indapamide API from residual tosylate salts and unreacted intermediates.

Protocol B: Catalyst-Free C=N Condensation

A green-chemistry approach for forming imines using water as a transition-state stabilizer[5].

  • Solvent System Preparation: Prepare a biphasic solvent mixture of H2O and CH2Cl2 in a 4:1 volumetric ratio.

    • Causality: Water acts as a hydrogen-bond donor to stabilize the transition state of the nucleophilic attack, entirely eliminating the need for Lewis acid catalysts.

  • Reagent Mixing: Add 2-methylindolin-1-amine p-toluenesulfonate (1.0 eq) and the target electron-deficient aldehyde (1.0 eq) to the solvent system. Add NaHCO3 (1.0 eq) to liberate the free amine.

  • Ambient Condensation: Stir the mixture vigorously at room temperature (25°C) open to the air for 15–60 minutes.

    • Causality: High-speed stirring maximizes the interfacial surface area between the aqueous and organic phases, driving rapid, high-yield imine formation (up to 95%).

References

  • PubChem, "1-Amino-2-methylindoline p-toluenesulfonate | C16H20N2O3S | CID 73010987",[Link]

  • The Journal of Organic Chemistry - ACS Publications, "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines", [Link]

  • PMC (National Institutes of Health), "Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance",[Link]

  • Chemdad, "Indapamide Five Chongqing Chemdad Co., Ltd", [Link]

Sources

Exploratory

Sourcing and Synthesis of 2-Methylindolin-1-amine p-Toluenesulfonate Salt: A Technical Whitepaper for API Development

Executive Summary The compound 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS: 1179997-55-7) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS: 1179997-55-7) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing[1][2]. As the primary precursor for thiazide-like diuretics such as Indapamide, the integrity, stability, and purity of this intermediate dictate the overall yield and safety profile of the final therapeutic agent[3][4]. This whitepaper provides an in-depth analysis of its physicochemical advantages, evaluates synthetic pathways, details a self-validating manufacturing protocol, and outlines the commercial supplier landscape for drug development professionals.

Physicochemical Profiling: The Case for the Tosylate Salt

In API synthesis, the choice of salt form for an intermediate is rarely arbitrary; it is a calculated decision to optimize thermodynamic stability and handling. The free base, 1-amino-2-methylindoline, is a hydrazine derivative that is highly susceptible to atmospheric oxidation and degradation[5]. While the hydrochloride salt (CAS 102789-79-7) is frequently cited in literature[4][6], the p-toluenesulfonate (tosylate) salt offers superior industrial advantages[1][2].

The bulky p-toluenesulfonate counterion enhances the crystalline lattice energy, significantly reducing the hygroscopicity that plagues hydrochloride salts during prolonged storage. Furthermore, the tosylate group improves solubility in polar organic solvents, facilitating smoother downstream acylation reactions[1][3].

Table 1: Physicochemical Specifications
PropertySpecificationCausality / Significance
Chemical Name 2-Methylindolin-1-amine p-toluenesulfonate saltStandardized nomenclature for regulatory filing[1][7].
CAS Number 1179997-55-7Ensures precise commercial sourcing[1][2].
Molecular Formula C₁₆H₂₀N₂O₃SCombines the indoline core (C₉H₁₂) with the tosylate counterion[2][].
Molecular Weight 320.41 g/mol Critical for stoichiometric calculations in API synthesis[2][].
Appearance White to off-white crystalline solidIndicates high purity; discoloration suggests oxidation of the free amine[1].
Solubility Soluble in water and methanolThe sulfonate group ensures rapid dissolution in polar reaction media[1].

Synthetic Methodologies: Overcoming the Raschig Process Limitations

Historically, the direct amination of 2-methylindoline was attempted via the Raschig process , utilizing monochloramine in an alkaline medium[5][9]. However, kinetic modeling of this process reveals severe limitations. The reaction involves two concurrent bimolecular mechanisms, leading to the transient formation of an indolic aminonitrene[5][9]. Because of the partial positive character of the nitrogen atom, a competing pathway drives the formation of 2-methylindole, capping the maximum theoretical yield of 1-amino-2-methylindoline at a mere 56%[5][9].

To bypass this thermodynamic bottleneck, modern industrial synthesis relies on a two-step N-nitrosation and mild reduction pathway[3][10]. This route ensures high regioselectivity and prevents the cleavage of the delicate N-N bond.

Workflow SM 2-Methylindoline (Starting Material) Nitrosation N-Nitrosation Reagents: NaNO2, HCl Condition: 5-10°C SM->Nitrosation Step 1 Intermediate 1-Nitroso-2-methylindoline (Transient Intermediate) Nitrosation->Intermediate Reduction Mild Reduction Reagents: Zn Dust, NH4OAc Condition: pH 7.5 Intermediate->Reduction Step 2 FreeBase 1-Amino-2-methylindoline (Oxidation-Prone Free Base) Reduction->FreeBase SaltForm Salt Formation Reagent: p-Toluenesulfonic Acid Solvent: Isopropanol (0°C) FreeBase->SaltForm Step 3 Tosylate 2-Methylindolin-1-amine p-toluenesulfonate (Stable Precursor) SaltForm->Tosylate Acylation Acylation Reagent: 4-chloro-3-sulfamoylbenzoyl chloride Tosylate->Acylation API Synthesis API Indapamide (Antihypertensive API) Acylation->API

Synthetic workflow from 2-methylindoline to Indapamide via the stable tosylate salt intermediate.

Self-Validating Experimental Protocol

The following protocol details the synthesis of the tosylate salt, engineered with built-in validation checkpoints to ensure reproducibility and high yield.

Phase 1: N-Nitrosation
  • Dissolution: Dissolve 140 g of 2-methylindoline in 1 L of methanol. Add 95 mL of concentrated hydrochloric acid[10].

  • Temperature Control: Cool the reactor strictly to 15°C. Causality: The ensuing diazonium/nitroso intermediates are thermally unstable; exceeding 15°C leads to rapid decomposition and nitrogen gas evolution[10].

  • Reagent Addition: Dropwise, add a 25% aqueous solution of sodium nitrite (73 g) while maintaining the internal temperature between 5°C and 10°C[10].

Phase 2: Zinc-Mediated Reduction
  • pH Adjustment: Adjust the solution pH to approximately 7.5 using sodium bicarbonate[10]. Causality: A neutral to slightly alkaline pH prevents the acid-catalyzed cleavage of the newly formed N-N bond during reduction[10][11].

  • Reduction: Introduce 156 g of zinc dust. Over 1.5 hours, add a solution of 264 g of ammonium carbonate in 1 L of water, keeping the temperature at 5°C[10].

  • Maturation: Warm the mixture to 40°C and stir until the reaction reaches completion[10].

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a chloroform/acetic acid (9:1) mobile phase. The reaction is complete only when the nitroso intermediate spot is entirely consumed[10].

  • Extraction: Filter the zinc residues, wash with toluene, and separate the organic layer. Remove the toluene in vacuo to yield the crude 1-amino-2-methylindoline free base[10].

Phase 3: Tosylate Salt Crystallization
  • Salt Formation: Dissolve 10 g of the crude free base in 40 mL of isopropanol[12]. Add an equimolar amount of p-toluenesulfonic acid.

  • Crystallization: Cool the solution to 0°C. Causality: The tosylate salt has a highly temperature-dependent solubility profile in isopropanol. Cooling to 0°C forces the selective precipitation of the target salt while retaining organic impurities in the mother liquor[12].

  • Isolation: Filter the crystals, wash with cold isopropanol, and dry at 20°C[12].

Commercial Supplier Landscape & Sourcing Criteria

For drug development professionals, sourcing 2-Methylindolin-1-amine p-toluenesulfonate salt requires strict adherence to quality parameters. Impurities in this precursor can lead to toxic azo-compounds or unreacted indoline derivatives in the final API batch[5][9].

When evaluating suppliers, prioritize vendors that provide comprehensive Certificates of Analysis (CoA), demonstrating >98% purity via HPLC, and those capable of scaling from gram-level exploratory batches to multi-kilogram commercial production.

Table 2: Key Commercial Suppliers for CAS 1179997-55-7
Supplier NameCatalog / Reference IDFocus Area & Capabilities
EvitaChem EVT-12472891Specializes in qualified organic compounds for medicinal chemistry and biological research. Offers scalable quantities[1].
BOC Sciences BB044129A globally recognized supplier of building blocks and APIs, offering high-purity grades for drug development[][].
2A Biotech 2A-1199718Focuses on pharmaceutical intermediates and fine chemicals with competitive lead times[14].
Hangzhou Keying Chem Co., Ltd. KY105866Chinese manufacturer specializing in fine chemicals and pharmaceutical intermediates for large-scale API production[15].

Conclusion

The strategic selection of 2-Methylindolin-1-amine p-toluenesulfonate salt over its free base or hydrochloride counterparts provides critical stability and solubility advantages in the synthesis of complex APIs like Indapamide[1][3][4]. By moving away from the inefficient Raschig process[5][9] and adopting controlled N-nitrosation followed by zinc reduction[10], manufacturers can achieve high-purity yields. Partnering with verified commercial suppliers ensures that this foundational building block meets the rigorous regulatory demands of modern medicinal chemistry.

References

  • PrepChem. Synthesis of 1-amino-2-methylindoline. Retrieved from: [Link]

  • PrepChem. Synthesis of 1-amino-2-methylindoline methanesulfonate. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). 1-Amino-2-methylindoline p-toluenesulfonate (CID 73010987). Retrieved from: [Link]

  • Elkhatib, M., Peyrot, L., & Metz, F. (2002). Synthesis of 1‐amino‐2‐methylindoline by Raschig process: Parallel reactions, modeling, and optimization. International Journal of Chemical Kinetics, 34(10), 575-584. Retrieved from: [Link]

  • 2A Biotech. All Product - 2a biotech (Catalog: 2A-1199718). Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methylindolin-1-amine p-Toluenesulfonate Salt as a Versatile Precursor in Catalysis

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Methylindolin-1-amine p-toluenesulfonate salt, a chiral heterocyclic compound with significant potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methylindolin-1-amine p-toluenesulfonate salt, a chiral heterocyclic compound with significant potential in modern organic synthesis. While not extensively documented as a standalone catalyst, its structural motifs—a chiral indoline scaffold and a hydrazine functionality—position it as a valuable precursor for developing advanced ligands for metal-catalyzed cross-coupling reactions and as a potential organocatalyst. This document details the synthesis of the parent amine and its p-toluenesulfonate salt, explores its prospective applications in catalysis with representative protocols, and discusses the mechanistic rationale behind these applications. The information herein is intended for researchers, chemists, and drug development professionals seeking to leverage novel building blocks for catalytic system design.

Introduction: Unveiling the Potential of a Chiral Hydrazine

2-Methylindolin-1-amine is a chiral derivative of indoline, a privileged scaffold found in numerous natural products and pharmaceutical agents.[1] Its primary amine, attached directly to the heterocyclic nitrogen, introduces a hydrazine-like moiety, which is a key feature for its potential applications in catalysis. The p-toluenesulfonate (tosylate) salt form enhances the compound's stability and handling properties, making it a convenient starting material for further synthetic transformations.

While direct catalytic applications of this specific salt in cross-coupling reactions are not yet prominent in the literature, the constituent parts of the molecule are well-known players in the world of catalysis:

  • N-Aminoindoline Scaffold: The rigid, chiral backbone is an excellent starting point for the design of asymmetric ligands. Chiral phosphoramidite ligands derived from 2-methylindoline have been successfully utilized in asymmetric catalysis.[1]

  • Hydrazine Moiety: Hydrazine derivatives are known to coordinate with transition metals and have been used to form effective ligands for reactions like palladium-catalyzed cross-couplings.[2][3]

  • p-Toluenesulfonate Anion: The tosylate counter-ion is the conjugate base of p-toluenesulfonic acid (p-TSA), a strong organic acid. Salts like pyridinium p-toluenesulfonate (PPTS) are widely used as mild acid organocatalysts for a variety of transformations, including esterifications and acetal formations.[4][5]

This guide, therefore, focuses on the established synthesis of this compound and provides expertly grounded, hypothetical protocols for its application as a ligand precursor in a Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[6]

Synthesis and Characterization

The synthesis of 2-Methylindolin-1-amine is typically achieved through a two-step process starting from the commercially available 2-methylindoline: N-nitrosation followed by chemical reduction.[7][8] The p-toluenesulfonate salt is then prepared by a simple acid-base reaction.

Detailed Protocol: Synthesis of 2-Methylindolin-1-amine

This protocol is adapted from established and patented procedures.[9][10]

Step 1: N-Nitrosation of 2-Methylindoline

  • In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylindoline (1.0 eq.) in methanol.

  • Add concentrated hydrochloric acid (approx. 0.8-1.0 eq.) to the solution and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water dropwise, ensuring the temperature is maintained below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the N-nitroso intermediate. The reaction can be monitored by TLC.

Step 2: Reduction of N-Nitroso-2-methylindoline

  • To the solution containing the N-nitroso intermediate, carefully add zinc dust (approx. 2.5-3.0 eq.). The addition may be exothermic.

  • While maintaining the temperature below 10 °C, add a solution of ammonium carbonate or ammonium acetate in water over a period of 1-1.5 hours.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 40 °C for 1-2 hours to drive the reduction to completion.

  • Filter the reaction mixture to remove the zinc salts and wash the residue with an organic solvent like toluene.

  • Combine the filtrate and the organic washings. Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude 2-Methylindolin-1-amine.

  • The crude product can be purified by recrystallization from a non-polar solvent like heptane to yield the pure free base.[7][8]

Detailed Protocol: Formation of the p-Toluenesulfonate Salt
  • Dissolve the purified 2-Methylindolin-1-amine (1.0 eq.) in a suitable solvent such as isopropanol or ethanol.

  • In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq.) in the same solvent.

  • Slowly add the p-toluenesulfonic acid solution to the amine solution with stirring.

  • The salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Methylindolin-1-amine p-toluenesulfonate salt as a crystalline solid.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of 2-Methylindolin-1-amine p-Toluenesulfonate Salt A 2-Methylindoline B N-Nitrosation (NaNO₂, HCl, 0-5°C) A->B C N-Nitroso-2-methylindoline B->C D Reduction (Zn, NH₄⁺ salt) C->D E 2-Methylindolin-1-amine (Free Base) D->E F Salt Formation (p-Toluenesulfonic Acid) E->F G 2-Methylindolin-1-amine p-Toluenesulfonate Salt F->G

Caption: Workflow for the synthesis of the target salt.

Table of Reagents and Conditions
StepReagents & MaterialsKey ConditionsPurpose
N-Nitrosation 2-Methylindoline, Methanol, Conc. HCl, Sodium Nitrite (NaNO₂)0-5 °CFormation of the N-nitroso intermediate.
Reduction Zinc dust, Ammonium Carbonate/Acetate, Toluene5-10 °C initially, then 40 °CReduction of the nitroso group to the primary amine.
Purification HeptaneRecrystallizationIsolation of pure 2-Methylindolin-1-amine free base.
Salt Formation p-Toluenesulfonic acid monohydrate, IsopropanolRoom TemperatureFormation of the stable, handleable tosylate salt.

Application in Cross-Coupling Reactions: A Ligand Precursor

The true potential of 2-Methylindolin-1-amine p-toluenesulfonate salt in cross-coupling lies in its use as a precursor to more complex, chiral ligands. The hydrazine moiety provides two nitrogen atoms that can coordinate to a metal center, and the primary amine is a versatile handle for further functionalization (e.g., to form phosphino hydrazones).[3]

Rationale for Use in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, typically catalyzed by a palladium(0) species.[6] The performance of the catalyst is heavily dependent on the ligand coordinated to the palladium center. A good ligand must:

  • Stabilize the active Pd(0) species.

  • Facilitate the oxidative addition of the aryl halide to form a Pd(II) intermediate.

  • Promote transmetallation with the organoboron reagent.

  • Enable the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

Nitrogen-containing ligands, particularly those with steric bulk, are highly effective in this regard. By using 2-Methylindolin-1-amine, one can introduce a chiral, sterically defined environment around the metal center, which is crucial for achieving high efficiency and, in asymmetric variants, high enantioselectivity.

Hypothetical Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Disclaimer: This protocol is a representative, hypothetical example designed as a starting point for research and development. Optimization of catalyst loading, base, solvent, and temperature will be necessary for specific substrates.

Materials:

  • 2-Methylindolin-1-amine p-toluenesulfonate salt (as ligand precursor)

  • Palladium(II) acetate (Pd(OAc)₂) (as palladium source)

  • 4-Bromoanisole (aryl halide)

  • Phenylboronic acid (organoboron reagent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

  • 1,4-Dioxane or Toluene/Water mixture (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and 2-Methylindolin-1-amine p-toluenesulfonate salt (2-4 mol%).

    • Causality Note: The amine will likely be deprotonated in situ by the strong base to form the free amine, which then acts as the ligand. A slight excess of the ligand relative to the palladium is used to ensure full coordination.

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Add 4-Bromoanisole (1.0 eq.) and Phenylboronic acid (1.2 eq.).

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1).

    • Causality Note: The presence of water can be beneficial in Suzuki couplings as it helps to dissolve the base and facilitate the transmetallation step.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle

The diagram below illustrates a generalized Suzuki-Miyaura catalytic cycle, highlighting the role of a ligand (L), which could be derived from 2-Methylindolin-1-amine.

Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX L1 Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR L2 R'-B(OH)₂ Transmetal Transmetallation (Base, R'-B(OH)₂) ArPdR->Pd0 L3 Ar-R' RedElim Reductive Elimination L1->ArPdX L2->ArPdR L3->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Liu, Z., et al. (2015). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC. [Link]

  • Oh, D., et al. (2008). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones. The Journal of Organic Chemistry. [Link]

  • ChemBeast. (2023). Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety. [Link]

  • Gimferrer, M., et al. (2020). Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors. Dalton Transactions. [Link]

  • PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. [Link]

  • Weiser, J., et al. (2023). Modular Synthesis of Phosphino Hydrazones and Their Use as Ligands in a Palladium-Catalysed Cu-Free Sonogashira Cross-Coupling Reaction. Qucosa. [Link]

  • Shintani, R., et al. (2008). Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation of Hydrazines and Hydrazones Prepared from 3-Haloaryl-3-hydroxy-2-diazopropanoates. The Journal of Organic Chemistry. [Link]

  • Reddy, T. R., et al. (2025). A Metal‐Free C−H Amination‐Based Strategy for N‐Amino Indole Synthesis. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 1-amino-2-methylindoline. [Link]

  • Wikipedia. (2026). Pyridinium p-toluenesulfonate. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. [Link]

  • Google Patents. (1986).
  • Chen, J., et al. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Organic Letters. [Link]

  • Kumar, S., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]

  • Wang, Z., et al. (2022). De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. Journal of the American Chemical Society. [Link]

  • Jia, Z., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC. [Link]

  • Wang, D-H., et al. (2013). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. PMC. [Link]

  • Ahner, J., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

  • Scott, J. P., & Snieckus, V. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Scott, J. P., & Snieckus, V. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. [Link]

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Application

Application Note: 2-Methylindolin-1-amine p-Toluenesulfonate Salt in Advanced API Synthesis

Introduction & Mechanistic Rationale 2-Methylindolin-1-amine (CAS 31529-46-1) is a critical structural motif in medicinal chemistry, most notably serving as the core building block for the antihypertensive and thiazide-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methylindolin-1-amine (CAS 31529-46-1) is a critical structural motif in medicinal chemistry, most notably serving as the core building block for the antihypertensive and thiazide-like diuretic, Indapamide [1][4]. However, handling the free base of this N-aminoindoline presents significant synthetic challenges. As an electron-rich hydrazine derivative, the free base is highly susceptible to auto-oxidation, rapidly degrading into 2-methyl-1-nitrosoindoline (Indapamide Impurity A) upon exposure to atmospheric oxygen [3].

To circumvent these stability issues, the compound is formulated as 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS 1179997-55-7) [1].

The Causality of Salt Selection: Protonation of the terminal amine by p-toluenesulfonic acid withdraws electron density from the hydrazine moiety, effectively quenching its nucleophilicity and preventing oxidative degradation during storage. Furthermore, compared to the highly hygroscopic hydrochloride salt (CAS 102789-79-7) [2], the bulky tosylate counter-ion promotes superior lattice packing. This results in a highly crystalline, non-hygroscopic solid that ensures precise stoichiometric control during active pharmaceutical ingredient (API) manufacturing.

Physicochemical Profile

To highlight the operational advantages of the tosylate salt over the free base, the quantitative physicochemical properties are summarized below.

Table 1: Comparative Physicochemical Profile

Property2-Methylindolin-1-amine (Free Base)p-Toluenesulfonate Salt
CAS Number 31529-46-11179997-55-7
Molecular Formula C9H12N2C16H20N2O3S
Molecular Weight 148.21 g/mol 320.41 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
Stability Prone to rapid auto-oxidationHighly stable, non-hygroscopic
Primary Application Active nucleophileBench-stable synthetic precursor

Synthetic Workflow: Indapamide Synthesis

The following diagram illustrates the logical phase distribution and reaction sequence required to safely utilize the tosylate salt in the synthesis of Indapamide.

IndapamideSynthesis Salt 2-Methylindolin-1-amine p-Toluenesulfonate (Stable Precursor) Base Aqueous NaHCO3 (In-situ Neutralization) Salt->Base Deprotonation FreeBase 2-Methylindolin-1-amine (Active Nucleophile) Base->FreeBase Liberates free amine Reaction Biphasic Amidation (THF/H2O, 0-10°C) FreeBase->Reaction Nucleophilic Attack AcylChloride 4-Chloro-3-sulfamoylbenzoyl chloride (Electrophile) AcylChloride->Reaction Acyl Substitution Product Indapamide (Target API) Reaction->Product Organic Phase Extraction

Logical workflow for Indapamide synthesis via in-situ free-basing of the tosylate salt.

Experimental Protocols

Protocol 1: Biphasic Schotten-Baumann Synthesis of Indapamide

Self-Validating System: This protocol utilizes a biphasic system to simultaneously liberate the free base and sequester acidic byproducts, driving the reaction to completion while preventing degradation.

Materials:

  • 2-Methylindolin-1-amine p-toluenesulfonate salt (1.05 eq)

  • 4-Chloro-3-sulfamoylbenzoyl chloride (1.00 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (NaHCO3), 10% aqueous solution (2.50 eq)

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve 4-chloro-3-sulfamoylbenzoyl chloride in anhydrous THF (10 mL/g) under a strict nitrogen atmosphere. Cool the reactor to 0–5 °C.

    • Causality: Low temperatures are critical to suppress the competitive hydrolysis of the highly reactive acyl chloride by trace moisture.

  • In Situ Free-Basing: In a separate addition funnel, suspend the 2-Methylindolin-1-amine p-toluenesulfonate salt in the 10% aqueous NaHCO3 solution.

    • Causality: The mild base deprotonates the tosylate salt, liberating the active 2-methylindolin-1-amine nucleophile into the organic boundary layer. The excess bicarbonate acts as an acid scavenger for the HCl generated during amidation [2].

  • Nucleophilic Acyl Substitution: Add the aqueous amine suspension dropwise to the THF solution over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Reaction Maturation: Remove the cooling bath and allow the biphasic mixture to stir vigorously at 20–25 °C for 3 hours.

    • Quality Control Checkpoint: Sample the organic layer for TLC or HPLC analysis. The reaction is deemed complete when <1% of the acyl chloride remains.

  • Work-Up & Isolation: Concentrate the organic layer under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL/g). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate.

  • Crystallization: Recrystallize the crude solid from boiling isopropanol to yield Indapamide as a white crystalline powder.

    • Troubleshooting: If the isolated product exhibits a yellow tint, it indicates the presence of Impurity A (nitroso degradation). Ensure strict adherence to nitrogen blanketing in Steps 1 and 2, as free hydrazines oxidize rapidly.

Protocol 2: HPLC-UV Method for Reaction Monitoring & Purity Analysis

To ensure the integrity of the synthesis, this validated chromatographic protocol allows for the simultaneous quantification of the starting tosylate salt, the target API, and oxidative impurities [3].

Table 2: HPLC-UV Gradient Parameters

Time (min)Aqueous Na2EDTA (%)Acetonitrile (%)Methanol (%)Flow Rate (mL/min)
0.07020101.0
10.05040101.0
15.03060101.0
20.07020101.0

(Note: Column: C18, 250 x 4.6 mm, 5 µm; Detection: UV at 254 nm)

Methodology:

  • Sample Preparation: Quench 50 µL of the reaction mixture in 1 mL of the initial mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • System Suitability: Inject a standard mixture of 2-methylindolin-1-amine and Indapamide.

    • Validation Checkpoint: Resolution (Rs) between the starting amine and Indapamide must be > 5.0. The tailing factor for all peaks should be < 1.5.

  • Analysis: The tosylate counter-ion will elute near the void volume. The free amine elutes early, followed by the acyl chloride (as its hydrolyzed acid form), and finally the Indapamide product [3].

References

  • ChemicalBook. "Sulfonic acids amino compound 2 page.
  • Benchchem. "Applications of 2-Methylindolin-1-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols." Benchchem Technical Resources.
  • Farmacia Journal. "HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES.
  • Guidechem. "2-Methylindolin-1-amine 31529-46-1 wiki.
Method

Application Notes &amp; Protocols: The Role of 2-Methylindolin-1-amine p-Toluenesulfonate Salt in Medicinal Chemistry

Abstract The indoline nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] 2-Methylindolin-1-amine, as a chiral building block, offers a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indoline nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] 2-Methylindolin-1-amine, as a chiral building block, offers a versatile platform for synthetic modifications, primarily through its reactive primary amine. This guide focuses on the p-toluenesulfonate (tosylate) salt of 2-Methylindolin-1-amine, a stable, crystalline solid that serves as a crucial intermediate in pharmaceutical synthesis.[2] We will provide an in-depth analysis of its properties, its pivotal role in the synthesis of the antihypertensive drug Indapamide, and detailed, field-proven protocols for its synthesis and application.[3][4] These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Advantage of the Tosylate Salt

In drug discovery and development, the physical properties of a chemical intermediate are as critical as its reactivity. While 2-Methylindolin-1-amine is available as a free base or a hydrochloride salt, the p-toluenesulfonate salt (CAS 1179997-55-7) presents distinct advantages.[4][5][6]

  • Enhanced Stability & Handling: The tosylate salt is typically a stable, white to off-white crystalline solid, which simplifies storage, handling, and accurate weighing compared to potentially oily or hygroscopic free bases.[2]

  • Improved Purification: Its crystalline nature facilitates purification through recrystallization, often leading to higher purity starting material for subsequent reactions.

  • Versatility: The tosylate salt acts as a protected form of the highly nucleophilic free amine. The active amine can be readily generated in situ or in a separate step by treatment with a suitable base, providing excellent control over the reaction.[3]

The core utility of this compound lies in its dual functionality: a rigid indoline scaffold that can be oriented within a receptor binding pocket and a primary amine handle that allows for a multitude of chemical transformations, including acylation, sulfonylation, and condensation reactions.[2]

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine[6]
CAS Number 1179997-55-7[5][6]
Molecular Formula C₁₆H₂₀N₂O₃S[6]
Molecular Weight 320.4 g/mol [6]
Appearance Typically a white to off-white crystalline solid[2]
Solubility Soluble in polar solvents like water and methanol[2]

Core Application: Synthesis of the Antihypertensive Drug Indapamide

The most prominent application of 2-Methylindolin-1-amine is as a key intermediate in the synthesis of Indapamide, a thiazide-like diuretic and antihypertensive agent.[4] Indapamide functions by inhibiting the Na⁺/Cl⁻ cotransporter in the kidney's distal convoluted tubule and by exerting a direct vasodilatory effect on blood vessels.[3]

The synthesis involves a critical condensation reaction between the free base of 1-amino-2-methylindoline and 4-chloro-3-sulfamoylbenzoyl chloride. The p-toluenesulfonate salt is an excellent starting material for this process.

Workflow for Indapamide Synthesis

cluster_0 Step 1: Generation of Free Base cluster_1 Step 2: Condensation Reaction start 2-Methylindolin-1-amine p-toluenesulfonate salt free_amine 1-Amino-2-methylindoline (Free Base) start->free_amine Deprotonation base Base (e.g., Triethylamine) base->free_amine in aprotic solvent indapamide Indapamide free_amine->indapamide Acylation / Condensation acyl_chloride 4-Chloro-3-sulfamoylbenzoyl chloride acyl_chloride->indapamide

Caption: Synthetic workflow from the tosylate salt to Indapamide.

Experimental Protocol: Synthesis of Indapamide

This protocol details the synthesis of Indapamide from 2-Methylindolin-1-amine p-toluenesulfonate salt.

Materials:

  • 2-Methylindolin-1-amine p-toluenesulfonate salt

  • 4-Chloro-3-sulfamoylbenzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • Preparation of the Free Base (In Situ):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methylindolin-1-amine p-toluenesulfonate salt (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.1-1.2 eq) dropwise to the stirred solution at room temperature. The formation of triethylamine tosylate salt may be observed as a precipitate.

    • Scientist's Note: Triethylamine is a non-nucleophilic organic base used to neutralize the tosylate salt, generating the reactive 1-amino-2-methylindoline free base in situ. An anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride used in the next step.[3]

  • Condensation Reaction:

    • In a separate flask, dissolve 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the free amine solution from Step 1 to 0 °C using an ice bath.

    • Slowly add the solution of 4-chloro-3-sulfamoylbenzoyl chloride to the free amine solution dropwise over 15-30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the acylation reaction.

    • Rationale: This nucleophilic acyl substitution reaction forms the stable amide bond that is central to the Indapamide structure.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Causality: The aqueous washes remove the triethylamine tosylate salt and any other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude Indapamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) to afford pure Indapamide as a white solid.[3]

Synthesis of the Precursor: 2-Methylindolin-1-amine

For laboratories that wish to synthesize the core intermediate, 2-Methylindolin-1-amine can be prepared from 2-methylindoline via a two-step process involving N-nitrosation followed by chemical reduction.[4]

Workflow for Precursor Synthesis

start 2-Methylindoline intermediate N-Nitroso-2-methylindoline start->intermediate Step 1: N-Nitrosation reagent1 NaNO₂ / HCl reagent1->intermediate product 2-Methylindolin-1-amine intermediate->product Step 2: Reduction reagent2 Reducing Agent (e.g., Zn / NH₄₂CO₃) reagent2->product

Caption: Two-step synthesis of the parent amine from 2-methylindoline.

Experimental Protocol: Synthesis of 2-Methylindolin-1-amine

This protocol is adapted from established patent literature.[7][8]

Materials:

  • 2-Methylindoline

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Zinc dust (Zn)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Toluene

  • Heptane

Protocol:

  • Step 1: N-Nitrosation of 2-Methylindoline

    • Dissolve 2-methylindoline (1.0 eq) in methanol in a reaction vessel.[8]

    • Add concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the reaction mixture while vigorously stirring and maintaining the temperature below 10 °C.[7]

    • Stir the mixture for 1-2 hours at low temperature to ensure complete formation of the N-nitroso intermediate.

    • Expert Insight: This reaction forms nitrous acid (in situ from NaNO₂ and HCl), which is the electrophile that reacts with the secondary amine of 2-methylindoline. Low temperature is essential to prevent the decomposition of unstable nitrous acid.

  • Step 2: Reduction of the N-Nitroso Intermediate

    • Carefully adjust the pH of the solution to approximately 7.5 by the slow addition of sodium bicarbonate.[7]

    • To the neutral mixture containing the N-nitroso-2-methylindoline, add zinc dust (approx. 4.0 eq).[8]

    • While maintaining the temperature at 5-10 °C, add a solution of ammonium carbonate (approx. 4.5 eq) in water over 1.5-2 hours.[7]

    • Mechanism Rationale: Zinc is a classical reducing agent for nitroso groups. The ammonium salt acts as a proton source in the neutral medium to facilitate the reduction process, which proceeds through a hydroxylamine intermediate to the final primary amine.

    • After the addition is complete, warm the reaction mixture to 40 °C and stir for 1 hour to drive the reduction to completion.[8]

  • Isolation and Purification:

    • Filter the reaction mixture to remove the inorganic zinc salts. Wash the filter cake thoroughly with toluene.

    • Combine the filtrate and washes in a separatory funnel. The organic (toluene) layer contains the product. Separate and discard the aqueous layer.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from heptane to yield pure 1-amino-2-methylindoline.[8]

Exploratory Applications & Future Directions

While the synthesis of Indapamide is its primary role, the 2-Methylindolin-1-amine scaffold is a gateway to a diverse range of novel chemical entities. Its primary amine can be functionalized to generate libraries of compounds for high-throughput screening.

  • N-Acyl and N-Sulfonyl Derivatives: The amine is readily acylated or sulfonylated to produce various amide and sulfonamide derivatives, which are common functional groups in pharmacologically active molecules.

  • Enzyme Inhibitors: The closely related 2-methylindole scaffold has been used to develop inhibitors of enzymes like acetylcholinesterase (AChE) and glutathione S-transferase (GST), suggesting that derivatives of 2-methylindoline could be explored for similar activities.[3]

  • Anti-inflammatory Agents: Derivatives of 2-methyl-1H-indole-3-carboxylic acid have shown anti-inflammatory and analgesic properties, highlighting the potential of the core scaffold in this therapeutic area.[3][9]

Conceptual Library Synthesis

cluster_0 Functionalization Chemistry cluster_1 Resulting Chemical Library start 2-Methylindolin-1-amine amides N-Acyl Derivatives (Amides) start->amides sulfonamides N-Sulfonyl Derivatives (Sulfonamides) start->sulfonamides imines N-Alkyl Derivatives (via Reductive Amination) start->imines acyl Acyl Chlorides (R-COCl) acyl->amides sulfonyl Sulfonyl Chlorides (R-SO₂Cl) sulfonyl->sulfonamides aldehyde Aldehydes/Ketones (R-CHO) aldehyde->imines screening Biological Screening amides->screening sulfonamides->screening imines->screening

Caption: Versatility of the amine handle for library synthesis.

References

  • An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential. Benchchem.

  • 2-Methylindolin-1-amine p-toluenesulfonate salt (EVT-12472891). Evo-biotech.

  • Applications of 2-Methylindolin-1-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

  • An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride. Benchchem.

  • 2-Methylindolin-1-amine p-toluenesulfonate salt CAS NO.1179997-55-7. Volsen Chemical.

  • Notes - Organic Syntheses Procedure. Organic Syntheses.

  • US4564677A - Preparation of N-amino compounds. Google Patents.

  • CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate. Google Patents.

  • Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. PMC.

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. NISCAIR Online Periodicals Repository.

  • 1-Amino-2-methylindoline p-toluenesulfonate. PubChem.

  • Synthesis of 1-amino-2-methylindoline. PrepChem.com.

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

  • Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. ResearchGate.

Sources

Application

Application Notes and Protocols: 2-Methylindolin-1-amine p-Toluenesulfonate Salt in Heterocyclic Chemistry

Executive Summary & Chemical Profiling The compound 2-Methylindolin-1-amine (CAS 31529-46-1) is a highly versatile building block in heterocyclic chemistry, serving as a privileged scaffold for the synthesis of various b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 2-Methylindolin-1-amine (CAS 31529-46-1) is a highly versatile building block in heterocyclic chemistry, serving as a privileged scaffold for the synthesis of various biologically active molecules[1]. Its most prominent industrial application is as the primary precursor in the synthesis of Indapamide , a thiazide-like diuretic widely prescribed for the management of essential hypertension[2].

However, the free base form of 1-amino-2-methylindoline presents significant handling challenges. Synthesized typically via the Raschig process (the reaction of 2-methylindoline with chloramine), the free base is highly susceptible to oxidative degradation[3]. In neutral or slightly alkaline conditions, the transient indolic aminonitrene intermediate can rapidly dimerize to form unwanted tetrazene precipitates or rearrange into 1-amino-2-methylindole[3][4].

To circumvent these stability issues, the compound is isolated and utilized as a p-toluenesulfonate (tosylate) salt (CAS 1179997-55-7)[5][6]. The tosylate salt offers superior crystallinity, resistance to oxidation, and precise stoichiometric control during complex coupling reactions compared to both the free base and the highly hygroscopic hydrochloride salt[7].

Mechanistic Rationale: The "Salt Advantage"

The strategic choice to utilize the p-toluenesulfonate salt rather than the free base is rooted in fundamental physical organic chemistry:

  • Electronic Deactivation: By protonating the terminal N -amino group, the lone pair of electrons is sequestered. This prevents the nitrogen from acting as a nucleophile or undergoing premature oxidative dimerization during storage.

  • Steric Shielding: The bulky p-toluenesulfonate counterion promotes the formation of a highly ordered crystal lattice. This not only makes the material a free-flowing solid but also naturally purifies the intermediate from unreacted 2-methylindole during crystallization.

  • Controlled Reactivity (In Situ Free-Basing): During the synthesis of Indapamide, the reactive free base is generated in situ by the addition of a non-nucleophilic base (like Triethylamine). This ensures that the highly reactive N -amino nucleophile is only present in the exact moment it is required to attack the electrophilic acyl chloride[8].

Quantitative Data Presentation

The following table summarizes the physicochemical properties and stability profiles of the different forms of 2-Methylindolin-1-amine, highlighting the operational advantages of the tosylate salt.

PropertyFree BaseHydrochloride Saltp-Toluenesulfonate Salt
CAS Number 31529-46-1[1]102789-79-7[7]1179997-55-7[5]
Molecular Formula C9H12N2C9H13ClN2C16H20N2O3S
Molecular Weight 148.20 g/mol 184.66 g/mol 320.40 g/mol [5]
Physical State Liquid / Low-melting solidOff-white solidHighly crystalline white solid
Stability Profile Low (Prone to oxidation)[4]Moderate (Hygroscopic)High (Non-hygroscopic)
Primary Application Transient intermediateAPI synthesis[8]API synthesis, long-term storage

Experimental Protocol: Synthesis of Indapamide Precursor

This protocol details the N -acylation of 2-Methylindolin-1-amine p-toluenesulfonate with 4-chloro-3-sulfamoylbenzoyl chloride to yield Indapamide. The procedure is designed as a self-validating system , ensuring that each step provides observable feedback to the researcher.

Reagents & Materials
  • 2-Methylindolin-1-amine p-toluenesulfonate (1.0 eq)

  • 4-Chloro-3-sulfamoylbenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water & Isopropanol (for work-up)

Step-by-Step Methodology & Causality

Step 1: In Situ Free-Basing

  • Suspend 1.0 eq of 2-Methylindolin-1-amine p-toluenesulfonate in anhydrous THF (10 mL/g) under an inert nitrogen atmosphere.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add 2.5 eq of Triethylamine (TEA) dropwise over 15 minutes.

  • Causality & Validation: TEA acts as an acid scavenger. The first equivalent neutralizes the p-toluenesulfonic acid, liberating the free base. Validation: The opaque suspension will transition into a clear or slightly hazy solution as the free base dissolves in THF, confirming successful deprotonation.

Step 2: Electrophilic Coupling

  • Maintain the reaction temperature strictly below 10 °C.

  • Add 1.05 eq of 4-chloro-3-sulfamoylbenzoyl chloride portion-wise over 30 minutes[8].

  • Causality: The reaction is highly exothermic. Temperature control prevents the thermal degradation of the acyl chloride and minimizes competitive acylation at the less nucleophilic primary sulfonamide group. The remaining 1.5 eq of TEA neutralizes the HCl generated during amide bond formation, driving the equilibrium forward.

Step 3: Reaction Monitoring (In-Process Validation)

  • Allow the reaction to stir for 4 hours, gradually warming to room temperature.

  • Monitor via Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1) as the eluent.

  • Validation: The reaction is complete when the baseline spot (tosylate salt) disappears and a distinct, UV-active product spot (Rf ~0.4) emerges.

Step 4: Work-up and Purification

  • Filter the reaction mixture to remove the precipitated TEA•HCl and TEA•TsOH salts[8].

  • Causality: THF is chosen because it readily dissolves the product but poorly solvates these byproduct salts, allowing for easy mechanical separation.

  • Concentrate the filtrate under reduced pressure.

  • Wash the crude residue with deionized water to remove any residual salts, then recrystallize from isopropanol.

  • Final Validation: Perform HPLC-UV analysis at 254 nm. A pure product will show a single peak, confirming the absence of the highly toxic 2-methyl-1-nitrosoindoline degradation impurity[2].

Pathway Visualizations

Workflow Start 2-Methylindolin-1-amine p-Toluenesulfonate Base In Situ Free-Basing (TEA in THF, 0°C) Start->Base TEA Addition Nucleophile Active N-Amino Nucleophile Base->Nucleophile -TEA•TsOH Coupling N-Acylation Reaction (0-10°C, 4h) Nucleophile->Coupling Electrophile 4-Chloro-3-sulfamoylbenzoyl chloride Electrophile->Coupling Workup Aqueous Work-up & Salt Filtration Coupling->Workup Crude Mixture Product Indapamide API (Target Scaffold) Workup->Product Recrystallization

Workflow for the synthesis of Indapamide utilizing the tosylate salt precursor.

Mechanism Salt Protonated N-Amino (Stable Salt) FreeBase Free N-Amino Group (Nucleophile) Salt->FreeBase + Base - Base•HTs Tetrahedral Tetrahedral Intermediate (Zwitterionic) FreeBase->Tetrahedral + Acyl Chloride Amide Stable Amide Bond (Indapamide) Tetrahedral->Amide - HCl

Mechanistic pathway of N-acylation from the deactivated tosylate salt to the final amide.

Sources

Method

Application Note: Asymmetric Synthesis and Catalytic Applications Using Chiral 2-Methylindolin-1-amine p-Toluenesulfonate Salt

Executive Summary & Mechanistic Rationale The development of robust chiral auxiliaries and ligand scaffolds is a cornerstone of modern asymmetric synthesis. 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS: 1179997-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust chiral auxiliaries and ligand scaffolds is a cornerstone of modern asymmetric synthesis. 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS: 1179997-55-7) has emerged as a highly versatile, privileged bicyclic building block for drug development and stereoselective catalysis[1],[2].

From a mechanistic standpoint, the utility of this compound relies on three structural pillars:

  • The Indoline Core: Provides a rigid bicyclic framework that restricts conformational degrees of freedom, essential for transferring chiral information during transition-metal catalysis[2].

  • The C2-Methyl Stereocenter: Acts as a steric shield. When coordinated to a metal or formed into a hydrazone, this methyl group blocks one facial trajectory, forcing incoming nucleophiles or substrates to approach from the opposite, less hindered face.

  • The p-Toluenesulfonate (TsOH) Salt Form: Free N,N-disubstituted hydrazines are notoriously prone to premature oxidation and degradation on the bench. The TsOH salt form ensures long-term crystalline stability and high solubility in polar solvents (like methanol and water), allowing for precise stoichiometric control before in-situ free-basing[1].

Key Application Workflows

Catalyst-Free Chiral Hydrazone Formation

Traditionally, the condensation of hydrazines with electron-deficient aldehydes to form C=N double bonds requires dry organic solvents and Lewis/Brønsted acid catalysts to activate the carbonyl group. However, acid catalysts can protonate the basic hydrazine nitrogen, stalling the reaction.

Recent breakthroughs demonstrate that 2-methylindolin-1-amine can undergo catalyst-free C=N bond formation using a biphasic water/dichloromethane (H₂O/CH₂Cl₂) system at room temperature[3],[4].

  • Causality: Water acts as a hydrogen-bond donor to activate the aldehyde carbonyl while simultaneously driving the hydrophobic organic substrates together (the hydrophobic effect). This bypasses the need for acidic additives, preserving the nucleophilicity of the chiral amine and yielding chiral hydrazones in up to 94% yield within minutes[3].

Copper-Catalyzed Aerobic Phosphorylation

The 2-methylindolin-1-amine scaffold is highly effective in the synthesis of multisubstituted phosphorylhydrazides, which are critical pharmacophores in anticancer research[5].

  • Causality: Utilizing a Copper(II) bromide catalyst under aerobic conditions triggers an oxidative cross-dehydrogenative coupling. Cu(II) facilitates a single-electron transfer (SET) to generate a nitrogen-centered radical on the indoline amine. This radical rapidly couples with a hydrogen phosphoryl compound. Oxygen acts as the terminal oxidant, making this P(=O)–N–N bond formation highly atom-economical and free of harsh external oxidants[5].

Synthesis of Chiral Phosphoramidite Ligands

By reacting the free base of 2-methylindolin-1-amine with phosphorus trichloride (PCl₃) and chiral diols (e.g., BINOL derivatives), researchers synthesize highly modular phosphoramidite ligands[2]. These ligands are critical in Iridium-catalyzed asymmetric allylic alkylations, where the synergistic steric bulk of the indoline C2-methyl group and the BINOL backbone dictates near-perfect enantioselectivity.

Quantitative Data Summary

The following table summarizes the reaction efficiencies and mechanistic advantages of utilizing 2-methylindolin-1-amine across various synthetic methodologies.

Reaction / ApplicationReagents & CatalystSolvent SystemTime / TempYield (%)Key Mechanistic Advantage
Chiral Hydrazone Formation Aldehyde, No CatalystH₂O/CH₂Cl₂ (4:1)5–60 min, RTUp to 94%Hydrophobic effect accelerates C=N formation; avoids acid-induced degradation[3],[4].
Phosphorylhydrazide Synthesis R₂P(O)H, CuBr₂ (15 mol%), O₂CH₃CN12 h, RT68–90%Direct P(=O)-N-N bond formation via SET radical coupling; highly atom-economical[5].
Phosphoramidite Ligand Prep PCl₃, BINOL derivatives, NEt₃Toluene4–12 h, 0°C to RT>80%Rigid indoline core provides exceptional facial stereocontrol for transition metals[2].

Self-Validating Experimental Protocols

Protocol A: Liberation of the Free Base (Self-Validating)

The TsOH salt must be neutralized immediately prior to sensitive catalytic applications to prevent background acid interference.

  • Dissolution: Suspend 1.0 mmol of 2-Methylindolin-1-amine p-toluenesulfonate salt in 10 mL of dichloromethane (CH₂Cl₂).

  • Neutralization: Add 10 mL of a 1M aqueous Sodium Carbonate (Na₂CO₃) solution. Stir vigorously for 10 minutes at room temperature.

    • Validation Check: The initial turbid suspension will clarify into two distinct, transparent liquid phases as the insoluble salt converts to the highly organic-soluble free base.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic layer. Extract the aqueous layer with an additional 5 mL of CH₂Cl₂.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Use the resulting pale oil immediately for downstream synthesis.

Protocol B: Catalyst-Free Synthesis of Chiral Hydrazones[3],[4]
  • Reaction Setup: In a 20 mL vial open to the air, add the freshly prepared 2-methylindolin-1-amine free base (0.3 mmol) and an electron-deficient aldehyde (0.3 mmol).

  • Solvent Addition: Add 10 mL of a H₂O/CH₂Cl₂ (4:1 v/v) mixture.

  • Agitation: Stir vigorously at room temperature for 5 to 60 minutes.

    • Validation Check: Monitor via TLC (Hexane:EtOAc = 2:1). The primary amine spot (ninhydrin active) will rapidly disappear, replaced by a less polar, UV-active hydrazone spot.

  • Isolation: Extract the mixture three times with CH₂Cl₂. Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure to yield the pure chiral hydrazone (up to 94% yield) without the need for column chromatography.

Protocol C: Copper-Catalyzed Aerobic Phosphorylation[5]
  • Catalyst Assembly: In a flame-dried test tube equipped with a stir bar, add CuBr₂ (3.3 mg, 0.015 mmol), appropriate nitrogen ligand (0.020 mmol), and 20 mg of 4Å molecular sieves.

  • Substrate Addition: Add 2-methylindolin-1-amine free base (0.3 mmol, 3 equiv) and the target hydrogen phosphoryl compound (0.1 mmol, 1 equiv).

  • Reaction: Inject 1.0 mL of anhydrous CH₃CN. Stir the mixture at room temperature for 12 hours under an air atmosphere.

    • Validation Check: The solution will exhibit a characteristic color shift (often green/blue to deep brown) indicative of the Cu(II)/Cu(I) single-electron transfer cycle generating the nitrogen radical.

  • Purification: Evaporate the solvent and purify the crude residue via silica gel chromatography (Petroleum Ether/Ethyl Acetate 1:1) to afford the multisubstituted phosphorylhydrazide.

Logical Workflow Visualization

G Salt 2-Methylindolin-1-amine TsOH Salt FreeBase Free Hydrazine Base Salt->FreeBase Na2CO3 Wash (Removes TsOH) Hydrazone Chiral Hydrazone FreeBase->Hydrazone Aldehyde, H2O/DCM (Catalyst-Free) Phosphoryl Phosphorylhydrazide FreeBase->Phosphoryl CuBr2, O2, R2P(O)H (Radical Coupling) Ligand Phosphoramidite Ligand FreeBase->Ligand PCl3, Chiral Diol (Scaffold Assembly) AsymCat Asymmetric Catalysis Hydrazone->AsymCat Nucleophilic Addition (Diastereoselective) Ligand->AsymCat Ir/Pd Coordination (Stereocontrol)

Workflow of 2-Methylindolin-1-amine TsOH salt in asymmetric synthesis and catalytic applications.

References

  • EvitaChem. "Buy 2-Methylindolin-1-amine p-toluenesulfonate salt (EVT-12472891) | 1179997-55-7". 1

  • BenchChem. "An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential". 2

  • The Journal of Organic Chemistry (ACS Publications). "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents". 5

  • Royal Society Open Science (via PMC). "Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance". 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 2-Methylindolin-1-amine p-Toluenesulfonate Salt

Welcome to the Technical Support Center for 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS: 1179997-55-7). Designed for researchers, scientists, and drug development professionals, this guide provides field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS: 1179997-55-7). Designed for researchers, scientists, and drug development professionals, this guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure the high-fidelity purification of this critical building block.

Scientific Rationale: Why the p-Toluenesulfonate Salt?

2-Methylindolin-1-amine is a cyclic N,N-disubstituted hydrazine widely utilized in the synthesis of bioactive molecules, including multisubstituted phosphorylhydrazides and C=N bond-containing pharmaceutical scaffolds[1].

In its free base form, the electron-rich indoline core is highly susceptible to air oxidation and often presents as an unstable oil or low-melting solid. To circumvent this, the amine is converted into a p-toluenesulfonate (tosylate) salt[2].

Mechanistic Advantages of the Tosylate Salt:

  • Thermodynamic Stability: The transfer of the acidic proton from p-toluenesulfonic acid (p-TsOH) to the basic indolin-1-amine nitrogen forms a robust ionic lattice. The bulky aromatic ring of the tosylate anion facilitates strong π-π stacking and hydrogen bonding, which drives crystallization and strictly excludes structurally dissimilar impurities[3].

  • Purification Causality: By leveraging the differential solubility of the tosylate salt versus free base impurities in moderately polar solvents (e.g., Acetonitrile or THF), researchers can achieve >99% purity through simple cooling-evaporative crystallization, avoiding tedious chromatographic steps[3][4].

Experimental Protocols

As a self-validating system, these protocols are designed so that the physical state of the product at each step confirms the success of the prior manipulation.

Protocol A: In Situ Salt Formation and Primary Isolation
  • Dissolution: Dissolve 1.0 equivalent of crude 2-methylindolin-1-amine (free base) in anhydrous Tetrahydrofuran (THF) at room temperature (approx. 10 mL per gram of amine).

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous p-toluenesulfonic acid dissolved in a minimum volume of THF. An exothermic neutralization will occur.

  • Nucleation: Heat the mixture to 60 °C for 30 minutes to ensure complete homogenization, then cool the solution slowly (at a rate of approx. 0.1 °C/min) to room temperature[3].

  • Aging & Isolation: Age the suspension at 5 °C for 12–16 hours to maximize crystal yield. Isolate the precipitate via vacuum filtration and wash the filter cake with cold, dry THF.

Protocol B: Recrystallization for High Purity (>99.5%)
  • Solvent Selection: Place the crude salt in a round-bottom flask. Add Acetonitrile (MeCN) portion-wise while heating the mixture to reflux until the solid completely dissolves[4].

  • Decolorization (Optional): If the solution exhibits a pink or brown tint (indicating trace oxidation), remove from heat, add 1-2% w/w activated charcoal, and boil for 5 minutes. Perform a hot filtration through a pre-warmed Celite pad into a clean flask[4].

  • Crystallization: Cover the flask and allow the filtrate to cool undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to force complete precipitation.

  • Collection: Collect the purified white to off-white crystals via Büchner filtration, wash with a minimal amount of ice-cold MeCN, and dry under high vacuum at 40 °C to constant weight.

Workflow Visualization

G Crude Crude 2-Methylindolin-1-amine (Free Base) AddAcid Add p-Toluenesulfonic Acid (in THF/MeCN) Crude->AddAcid Protonation Precipitate Salt Precipitation (Cooling to 5°C) AddAcid->Precipitate Nucleation Filter Vacuum Filtration & Solvent Wash Precipitate->Filter Separation Recryst Recrystallization (Hot Acetonitrile) Filter->Recryst Crude Salt Impure Impurities in Mother Liquor Filter->Impure Filtrate Pure Pure 2-Methylindolin-1-amine p-toluenesulfonate Recryst->Pure Cooling & Isolation

Workflow for the isolation and purification of 2-Methylindolin-1-amine p-toluenesulfonate salt.

Quantitative Data Summary

ParameterValue / Description
Chemical Formula C16H20N2O3S
CAS Registry Number 1179997-55-7
Molecular Weight 320.41 g/mol
Optimal Recrystallization Solvent Acetonitrile (MeCN) or THF/2-Ethoxyethanol[3][4]
Expected Recovery Rate 80 - 85% (First crop, MeCN)[4]
Storage Conditions Desiccator, inert atmosphere (Argon/N2), 2–8 °C

Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I fix this? A: Oiling out occurs when the melting point of the solute-impurity mixture drops below the boiling point of the solvent, or when the solution becomes supersaturated too rapidly[4]. Action: Reheat the mixture until the oil dissolves completely. Add 10-20% more solvent (e.g., MeCN) to decrease the concentration, and cool the solution much more slowly. You can also add a seed crystal of pure 2-methylindolin-1-amine p-toluenesulfonate at the cloud point to force nucleation instead of liquid-liquid separation.

Q: The isolated crystals are highly discolored (pink/brown). What causes this and how can it be resolved? A: Indoline and hydrazine derivatives are highly susceptible to air oxidation, forming colored radical or azo byproducts. Action: Ensure the primary salt formation is conducted under an inert atmosphere (Nitrogen or Argon). During recrystallization, incorporate the activated charcoal decolorization step described in Protocol B. Always use degassed solvents if oxidation is a persistent issue.

Q: The yield from my recrystallization is unusually low (<50%). A: This is typically caused by using too much solvent during the dissolution phase, or not allowing sufficient time for the crystallization to reach equilibrium at low temperatures[4]. Action: Concentrate the mother liquor under reduced pressure to half its volume and cool it again to obtain a second crop of crystals. In future runs, strictly use the minimum amount of boiling solvent required for dissolution.

Frequently Asked Questions (FAQs)

Q: Can I use the p-toluenesulfonate salt directly in cross-coupling or condensation reactions? A: Yes. For downstream reactions requiring the free base (such as copper-catalyzed phosphorylations or C=N bond formations), you can use the salt directly by adding an auxiliary stoichiometric base (e.g., Triethylamine, DIPEA, or K2CO3) to the reaction mixture. This liberates the 2-methylindolin-1-amine in situ and neutralizes the p-TsOH[1][5].

Q: Is the p-toluenesulfonate salt hygroscopic? A: While tosylate salts are generally less hygroscopic than hydrochloride salts, they can still absorb atmospheric moisture over time[4]. It is highly recommended to handle the purified salt in a dry environment and store it in a tightly sealed container inside a desiccator.

Q: What if I need to isolate the free base prior to a highly sensitive reaction? A: You can easily free-base the purified salt. Suspend the salt in an organic solvent (like Dichloromethane or Ethyl Acetate) and wash with a saturated aqueous solution of Sodium Bicarbonate (NaHCO3). The free 2-methylindolin-1-amine will partition into the organic layer, which can then be dried over Na2SO4 and concentrated in vacuo[5].

References

  • ChemicalBook. "Sulfonic acids amino compound 2 page - ChemicalBook".
  • Benchchem.
  • ACS Publications. "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents".
  • MDPI.
  • Beilstein Journals.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylindolin-1-amine p-Toluenesulfonate

Welcome to the technical support center for the synthesis of 2-Methylindolin-1-amine p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylindolin-1-amine p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.

The synthesis of 2-Methylindolin-1-amine and its subsequent salt formation is a multi-step process that requires careful control of reaction parameters. This guide is structured to address the most common challenges encountered during this synthesis, from the initial N-amination of 2-methylindoline to the final crystallization of the p-toluenesulfonate salt.

Overall Synthesis Pathway

The process is typically a two-stage synthesis involving the N-amination of 2-methylindoline followed by the formation of the p-toluenesulfonate (tosylate) salt.

G cluster_1 Stage 2: Salt Formation A 2-Methylindoline B N-Nitroso-2-methylindoline (Intermediate) A->B NaNO2, HCl (Nitrosation) 0-10°C C 2-Methylindolin-1-amine (Free Base) B->C Zn dust, NH4OAc (Reduction) < 40°C D 2-Methylindolin-1-amine p-toluenesulfonate (Final Product) C->D p-Toluenesulfonic acid (p-TsOH) Isopropanol

Caption: Overall reaction pathway for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Part A: N-Amination of 2-Methylindoline

Question 1: My N-amination reaction has a low yield or fails to go to completion. What are the likely causes?

Low yields in the N-amination step often trace back to one of four key areas: reagent quality, temperature control, pH management, or the reduction step.

  • Cause 1: Purity of Starting Material. The purity of the starting 2-methylindoline is critical.[1] Impurities can lead to unwanted side reactions.[1]

    • Solution: Ensure your 2-methylindoline is of high purity (≥98% GC is recommended) and appears as a clear liquid, which can range from colorless to pale yellow.[2] If the material is dark brown, consider distillation before use.[3]

  • Cause 2: Ineffective Nitrosation. The initial nitrosation is highly sensitive to temperature and acid concentration.

    • Scientific Rationale: Nitrous acid (formed in situ from NaNO₂ and HCl) is unstable at higher temperatures. If the temperature rises above 10-15°C, it can decompose, leading to incomplete formation of the N-nitroso intermediate.[4][5][6]

    • Solution: Maintain a strict temperature range of 5-10°C during the dropwise addition of the sodium nitrite solution.[6] Ensure the pH is acidic (around 3 or below) to facilitate the formation of the nitrosonium ion (NO⁺), the active electrophile.[4]

  • Cause 3: Inefficient Reduction. The reduction of the N-nitroso intermediate to the N-amine is a critical, heterogeneous reaction.

    • Scientific Rationale: The activity of zinc dust can vary. The reduction is typically performed under neutral or slightly basic conditions (pH ~7.5), which are achieved by adding a base like sodium bicarbonate after the nitrosation step.[7] An ammonium salt (like ammonium carbonate or acetate) is used as a proton source for the reduction.[4][5]

    • Solution: Use fresh, high-quality zinc dust. Ensure efficient stirring to maintain suspension. After the initial reduction period at a low temperature, warming the mixture to 40-50°C can help drive the reaction to completion.[5][7]

  • Cause 4: Side Reactions. The primary competing reaction is the cleavage of the N-N bond, which can be promoted by inappropriate reaction conditions.[1]

    • Solution: Careful control over temperature, pH, and reagent addition rates as described above is the best way to minimize side reactions. Monitoring the reaction by Thin-Layer Chromatography (TLC) can help you track the consumption of the starting material and the formation of the N-nitroso intermediate and the final product.[4][8]

Question 2: I see multiple spots on my TLC plate after the reduction step. What are they?

This is a common observation and is crucial for diagnosing issues.

  • Probable Identity of Spots (in order of decreasing polarity on silica gel):

    • Baseline/Very Polar: Inorganic salts.

    • Product: 2-Methylindolin-1-amine (stains with ninhydrin or permanganate).

    • Intermediate: N-nitroso-2-methylindoline (can be visualized with UV light). Its presence indicates incomplete reduction.[8]

    • Starting Material: 2-Methylindoline (less polar than the product). Its presence indicates an incomplete reaction sequence.[8]

  • Troubleshooting Actions:

    • N-nitroso intermediate present: The reduction is incomplete. Try extending the reaction time, adding more zinc dust, or ensuring the temperature is appropriate (40°C).[5]

    • Starting material present: The initial nitrosation was likely inefficient. Check your temperature control and the stoichiometry of the sodium nitrite and acid used.

Part B: p-Toluenesulfonate Salt Formation & Crystallization

Question 3: My product "oiled out" during crystallization instead of forming a solid. How can I fix this?

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is usually due to issues with supersaturation, solvent choice, or impurities.[9]

  • Cause 1: Cooling Too Rapidly. Rapid cooling can cause the solution to become supersaturated too quickly, exceeding the point where nucleation and ordered crystal growth can occur.

    • Solution: Allow the solution to cool slowly to room temperature without agitation. Once at room temperature, you can initiate further crystallization by placing it in an ice bath.[9]

  • Cause 2: Inappropriate Solvent. The solvent plays a key role in crystallization. Isopropanol is commonly used for this salt formation.[4]

    • Scientific Rationale: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. This solubility differential drives crystallization.

    • Solution: Ensure you are using a suitable solvent like isopropanol or ethanol.[4][10] If oiling out persists, try adding a small amount of a non-polar "anti-solvent" (like heptane) dropwise to the warm solution to induce turbidity, then reheat slightly to clarify and cool slowly.[9]

  • Cause 3: Presence of Impurities. Impurities from the previous step can inhibit crystal lattice formation.[11]

    • Solution: Ensure the 2-Methylindolin-1-amine free base is as pure as possible before attempting salt formation. If the crude amine is an oil, consider purification by column chromatography or vacuum distillation before proceeding.[4][9]

Question 4: The yield of my final crystalline salt is low, even though the N-amination step seemed successful. Where am I losing my product?

Low yield during salt formation is often a result of either incomplete precipitation or mechanical losses.

  • Cause 1: Incorrect Stoichiometry. Using an incorrect amount of p-toluenesulfonic acid (p-TsOH) can lead to an incomplete reaction or a mixture that is difficult to crystallize.

    • Solution: Use a 1:1 molar equivalent of p-TsOH relative to your purified 2-Methylindolin-1-amine free base. It is often beneficial to dissolve the free base and the acid in separate portions of the solvent and then combine them.[12]

  • Cause 2: Product Remains in the Mother Liquor. The product has some residual solubility in the crystallization solvent, even at low temperatures.

    • Solution: Minimize the amount of solvent used for crystallization. Use just enough hot solvent to fully dissolve the crude product.[9] After filtering the crystals, you can try to concentrate the mother liquor to obtain a second crop of crystals, although this crop may be less pure.

  • Cause 3: Premature Crystallization During Hot Filtration. If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and flask. Perform the filtration as quickly as possible. If crystallization occurs, you can wash the funnel with a small amount of hot solvent to redissolve the product and combine it with the filtrate.

Troubleshooting Workflow Diagram

This decision tree provides a systematic approach to diagnosing yield issues.

G start_node Low Final Yield of Tosylate Salt d1 Problem in N-Amination (Stage 1)? start_node->d1 Analyze at which stage decision_node decision_node process_node process_node result_node result_node p1 p1 d1->p1 Yes d4 Problem in Salt Formation (Stage 2)? d1->d4 No d2 Unreacted 2-methylindoline present? p1->d2 Check TLC of crude amine p2 p2 d4->p2 Yes r1 Nitrosation failed. - Verify temp control (5-10°C). - Check NaNO2/HCl stoichiometry. d2->r1 Yes d3 N-nitroso intermediate present? d2->d3 No r2 Reduction incomplete. - Use fresh Zn dust. - Extend reaction time at 40°C. - Ensure efficient stirring. d3->r2 Yes r3 Amination likely successful. Impurity issue? - Purify free base before salt formation. d3->r3 No d5 Product oiled out? p2->d5 Observe crystallization process r4 Crystallization issue. - Cool solution slowly. - Use minimal hot solvent. - Consider seeding. d5->r4 Yes r5 Precipitation incomplete. - Verify 1:1 molar ratio of amine:p-TsOH. - Minimize solvent volume. - Cool to 0-5°C before filtering. d5->r5 No (Poor Yield)

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this synthesis?

    • A: The N-nitroso intermediate formed in Stage 1 is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction should not be allowed to heat uncontrollably. Zinc dust is flammable and should be handled with care.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is an effective technique.[4][9] A typical mobile phase is Chloroform/Acetic Acid (9:1) or Ethyl Acetate/Hexane with a small amount of triethylamine. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity and conversion.[8]

  • Q: Is it necessary to purify the 2-Methylindolin-1-amine free base before forming the salt?

    • A: Yes, this is highly recommended. The purity of the free base directly impacts the quality and ease of crystallization of the final tosylate salt.[13] Purification can be achieved by recrystallization from a solvent like heptane or by vacuum distillation.[4]

  • Q: What is the purpose of forming a p-toluenesulfonate salt?

    • A: Salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound.[14] The tosylate salt of 2-Methylindolin-1-amine is typically a stable, crystalline solid with a defined melting point, making it much easier to handle, purify, and store compared to the often-oily free base.[4][12][13]

Optimized Experimental Protocol

This protocol is synthesized from established procedures and best practices.[4][5][6][7]

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylindoline133.1950.0 g0.375
Concentrated HCl (~37%)36.46~35 mL~0.42
Sodium Nitrite (NaNO₂)69.0027.0 g0.391
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Zinc Dust (Zn)65.3858.0 g0.887
Ammonium Acetate (NH₄OAc)77.0890.0 g1.168
Toluene-300 mL-
Isopropanol-200 mL-
p-Toluenesulfonic acid monohydrate190.2271.4 g0.375
Part A: Synthesis of 2-Methylindolin-1-amine (Free Base)
  • Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methylindoline (50.0 g, 0.375 mol) in methanol (350 mL).

  • Acidification & Cooling: Cool the solution to 0-5°C in an ice-salt bath. Slowly add concentrated HCl (~35 mL) while ensuring the internal temperature does not exceed 15°C.

  • Nitrosation: Dissolve sodium nitrite (27.0 g, 0.391 mol) in water (100 mL). Add this solution dropwise via the addition funnel over 60-90 minutes, maintaining the internal temperature strictly between 5-10°C.[6]

  • Neutralization: After the addition is complete, stir for an additional 30 minutes at 5-10°C. Slowly add solid sodium bicarbonate in small portions until the pH of the mixture is ~7.5 (check with pH paper).

  • Reduction: To the neutralized mixture, add zinc dust (58.0 g, 0.887 mol) followed by ammonium acetate (90.0 g, 1.168 mol). A mild exotherm may be observed. Maintain the temperature below 30°C with the ice bath.

  • Reaction Completion: Stir the mixture vigorously at 25-30°C for 2 hours. Then, warm the reaction mixture to 40°C and hold for 1 hour to ensure the reduction is complete.[5]

  • Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove inorganic solids. Wash the filter cake with toluene (2 x 50 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Add toluene (200 mL) and water (200 mL). Shake and separate the layers. Extract the aqueous layer again with toluene (100 mL).

  • Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Methylindolin-1-amine, typically as a viscous oil.

Part B: Formation of 2-Methylindolin-1-amine p-toluenesulfonate
  • Dissolution: Dissolve the crude 2-Methylindolin-1-amine from Part A in isopropanol (150 mL). If there are any insoluble materials, filter the solution.

  • Acid Addition: In a separate beaker, dissolve p-toluenesulfonic acid monohydrate (71.4 g, 0.375 mol) in isopropanol (50 mL), warming gently if necessary.

  • Precipitation: Slowly add the p-TsOH solution to the stirred amine solution. A thick white precipitate should form almost immediately.

  • Crystallization: Heat the slurry to a gentle reflux until the solid dissolves completely. Allow the clear solution to cool slowly to room temperature. A dense mat of white crystals will form.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold isopropanol (2 x 30 mL) and then with heptane (2 x 30 mL). Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected melting point is in the range of 170-172°C.[4]

References

  • US4564677A - Preparation of N-amino compounds - Google P
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Senior Application Scientist Job Details - Oterra Careers.
  • An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential - Benchchem.
  • Technical Support Center: Purification of Crude 2-Methylindolin-1-amine hydrochloride - Benchchem.
  • Senior Applic
  • Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Compar
  • Sr Application Scientist, Cell Culture (Onsite) Full-time - jobRxiv.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC.
  • CN108329248B - Preparation method of 2-methylindoline - Google P
  • N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents | Organic Process Research & Development - ACS Public
  • Job Title: Senior Applic
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Notes - Organic Syntheses Procedure.
  • Pharmaceutical Salts Optimiz
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Synthesis of 1-amino-2-methylindoline - PrepChem.com.
  • CAS 6872-06-6: 2-Methylindoline | CymitQuimica.
  • An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride - Benchchem.
  • WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy)
  • 2-Methylindoline - Chem-Impex.

Sources

Troubleshooting

optimizing reaction time and temperature for 2-Methylindolin-1-amine p-toluenesulfonate salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis and crystallization of 2-Methylindolin-1-amine p-toluenesulfonate salt .

This compound is a critical indoline derivative and a highly valued intermediate in medicinal chemistry, most notably utilized in the synthesis of thiazide-like diuretics such as Indapamide[1]. Because the quality of the final p-toluenesulfonate (tosylate) salt is directly dependent on the purity of the upstream free base, this guide covers the entire thermal and temporal workflow—from the initial N-nitrosation to the final controlled crystallization.

I. Process Visualization

G SM 2-Methylindoline (Starting Material) Nitrosation N-Nitrosation (0-5 °C, 1-2 h) SM->Nitrosation Nitroso N-Nitroso Intermediate Nitrosation->Nitroso Exothermic control Prevents decomposition Reduction Reduction Step (40 °C, 2-4 h) Nitroso->Reduction FreeBase 2-Methylindolin-1-amine (Free Base) Reduction->FreeBase Thermal driving force Prevents N-N cleavage SaltForm Salt Formation with p-TsOH (60-70 °C, 1 h) FreeBase->SaltForm Cooling Controlled Cooling (0-5 °C, 2-3 h) SaltForm->Cooling Thermodynamic salt pairing Product 2-Methylindolin-1-amine p-toluenesulfonate salt Cooling->Product Crystal nucleation & growth

Logical workflow for the synthesis and crystallization of 2-Methylindolin-1-amine tosylate.

II. Quantitative Data Summary: Time & Temperature Matrix

To ensure reproducible yields and high-purity crystalline solids, strict adherence to the following kinetic and thermodynamic parameters is required.

Reaction PhaseTarget Intermediate / ProductOptimal TempOptimal TimeMechanistic Consequence of Deviation
N-Nitrosation N-Nitroso-2-methylindoline0–5 °C1–2 hoursT > 5 °C: Nitrous acid decomposition; competitive aromatic ring nitration.
Reduction 2-Methylindolin-1-amine40 °C2–4 hoursT < 40 °C: Incomplete reduction. T > 60 °C: N-N bond cleavage.
Salt Formation Tosylate Salt (Dissolution)60–70 °C1 hourT > 70 °C: Solvent loss; thermal degradation and discoloration.
Crystallization Tosylate Salt (Precipitation)0–5 °C2–3 hoursRapid cooling: Amorphous solid formation; trapping of solvent/impurities.

III. Troubleshooting Guides & FAQs

Q1: Why is strict temperature control (0–5 °C) mandated during the N-nitrosation of 2-methylindoline? A1: The formation of the N-nitroso intermediate via the addition of sodium nitrite is highly exothermic[1]. Maintaining the reaction at 0–5 °C prevents the thermal decomposition of nitrous acid into nitrogen oxides. If the temperature is allowed to spike, competitive side reactions—such as aromatic ring nitration or oxidation—will outcompete the desired N-nitrosation, drastically reducing the yield and purity of the downstream free base.

Q2: How do reaction time and temperature dictate the yield during the reduction to 2-Methylindolin-1-amine? A2: The reduction of the N-nitroso intermediate requires a moderate thermal driving force, typically optimized at 40 °C[1]. If the temperature is too low, the reduction stalls, leaving unreacted nitroso species that contaminate the final salt. Conversely, extending the reaction time beyond 4 hours at elevated temperatures can cause the fragile N-N bond to cleave, reverting the product back to 2-methylindoline or forming 2-methylindole via parallel degradation pathways[2].

Q3: What is the optimal temperature profile for forming the p-toluenesulfonate (tosylate) salt? A3: The free base must be neutralized with p-toluenesulfonic acid (p-TsOH) to form the tosylate salt, a step crucial for enhancing the compound's stability and solubility[3]. The optimal profile involves heating the mixture in a polar solvent (like ethyl acetate or methanol) to 60–70 °C for 1 hour. This ensures complete dissolution and thermodynamic salt pairing. This must be followed by a controlled cooling ramp down to 0–5 °C to promote ordered crystal lattice growth.

Q4: I am recovering a gummy residue instead of a white crystalline tosylate salt. How do I troubleshoot this? A4: Gummy or oily residues typically indicate one of two issues:

  • Chemical Impurity: Unreacted starting materials or organic byproducts are acting as plasticizers, preventing crystallization. Ensure the free base is highly pure (monitor via TLC/HPLC) before initiating salt formation[1].

  • Kinetic Failure (Crash Cooling): A cooling rate that is too rapid forces the salt to crash out of solution before a proper crystal lattice can form, resulting in an amorphous gum. Employ a slow cooling gradient (e.g., −10 °C/hour) and introduce seed crystals if necessary.

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; do not proceed to subsequent phases unless the validation checks are met.

Phase 1: Synthesis of the Free Base (2-Methylindolin-1-amine)
  • N-Nitrosation: Dissolve 2-methylindoline (1.0 eq) in a suitable solvent such as methanol. Add concentrated hydrochloric acid and cool the reactor jacket to 0–5 °C[1].

  • Reagent Addition: Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. Critical Control: Strictly maintain the internal temperature below 5 °C during the addition to ensure complete formation of the N-nitroso intermediate[1]. Stir for 1–2 hours.

  • Reduction: Introduce the reducing agent (e.g., Zinc dust/AcOH or a catalytic hydrogenation setup) and elevate the temperature to 40 °C[1]. Stir for 2–4 hours.

  • Validation Check: Monitor the reaction via TLC or HPLC. The process is self-validating when the distinct N-nitroso intermediate peak completely disappears. Do not proceed to workup until conversion is >99%.

  • Workup: Filter the reaction mixture to remove inorganic salts. Extract the filtrate with toluene, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate[1]. Concentrate under reduced pressure to yield the crude free base.

Phase 2: Salt Formation and Crystallization
  • Dissolution: Dissolve the crude 2-Methylindolin-1-amine free base in a polar solvent (e.g., ethyl acetate or methanol)[3].

  • Neutralization: Add p-toluenesulfonic acid monohydrate (1.05 eq). Heat the mixture to 60–70 °C for 1 hour until a homogenous solution is achieved, ensuring complete thermodynamic salt pairing[3].

  • Controlled Crystallization: Gradually cool the reactor at a rate of 10 °C/hour down to 0–5 °C. Hold the suspension at 0–5 °C for 2–3 hours to maximize crystal yield and allow impurities to remain dissolved in the mother liquor.

  • Isolation: Filter the resulting white to off-white crystalline solid[3]. Wash the filter cake with cold solvent and dry under vacuum at 40 °C to a constant weight.

V. References

  • Title: Synthesis of 1‐amino‐2‐methylindoline by Raschig process: Parallel reactions, modeling, and optimization | Source: researchgate.net | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions Involving 2-Methylindolin-1-amine p-Toluenesulfonate Salt

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-aminoindoline derivatives, notably in the preparation of antihypertensive agents like indapamide. 2-Methylindolin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-aminoindoline derivatives, notably in the preparation of antihypertensive agents like indapamide. 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS 1179997-55-7) is utilized because it is a highly stable, non-hygroscopic precursor. However, once the tosylate salt is broken (freebased), the resulting hydrazine derivative is extremely sensitive to oxidation and steric constraints.

This guide provides a self-validating framework to troubleshoot, optimize, and understand the causality behind your experimental workflows.

Mechanistic Diagnostics & Impurity Profiling

Before altering your protocol, you must identify the specific failure mode. The N1-amino group of the free base has a partial positive character, making it highly susceptible to oxidation. Simultaneously, the adjacent C2-methyl group creates significant steric hindrance during coupling reactions.

Table 1: Quantitative Diagnostics of Common Impurities

ImpurityStructural OriginPrimary CauseDiagnostic SignalPreventive Action
1-Amino-2-methylindole Aromatization of indoline ringO₂ exposure during freebasingUV-active shift; LC-MS [M-2]Degas solvents; use Argon
Azo(2-methyl)indoline Dimerization of aminonitreneStrong oxidants / trace metalsDeep red/orange colorationAvoid chloramine/oxidants
3-Methylcinnoline Oxidative ring enlargementAcidic/oxidative stressNew aromatic system (NMR)Maintain pH > 7.5; avoid storage
Hydrolyzed Acyl Reagent Reagent degradationExcess water / high tempAcidic byproduct in aqueous washKeep temp < 5°C during coupling
Pathway Visualization

DegradationPathway Salt 2-Methylindolin-1-amine Tosylate Salt FreeBase 1-Amino-2-methylindoline (Free Base) Salt->FreeBase Biphasic Base (e.g., NaHCO3) Oxidation1 1-Amino-2-methylindole (Aromatization) FreeBase->Oxidation1 O2 / Air Exposure Oxidation2 Azo(2-methyl)indoline (Dimerization) FreeBase->Oxidation2 Strong Oxidants Oxidation3 3-Methylcinnoline (Ring Enlargement) FreeBase->Oxidation3 Acidic/Oxidative Stress

Degradation pathways of 1-amino-2-methylindoline upon freebasing and exposure to oxidants.

Self-Validating Experimental Protocol

To prevent the degradation pathways outlined above, the free base should never be isolated or stored. Instead, utilize an in situ biphasic coupling methodology.

Protocol A: In Situ Freebasing and Biphasic Amidation

CouplingWorkflow Step1 Suspend Tosylate Salt in THF/Water Step2 Add NaHCO3 (pH 8-9) Step1->Step2 Step3 Cool to 0-5°C (Argon Atmosphere) Step2->Step3 Step4 Dropwise Addition of Acyl Chloride Step3->Step4 Step5 Phase Separation & Acidic Wash Step4->Step5 Step6 Crystallization of Target Product Step5->Step6

Step-by-step workflow for the biphasic coupling of the tosylate salt with acyl chlorides.

Step 1: Preparation of the Biphasic System Suspend 1.0 eq of 2-Methylindolin-1-amine p-toluenesulfonate salt in a 1:1 mixture of anhydrous THF and 10% w/v aqueous NaHCO₃. Causality: The biphasic system drives the reaction forward. The aqueous phase neutralizes the p-toluenesulfonic acid, while the highly unstable free base immediately partitions into the THF layer, protecting it from aqueous degradation and isolating it for the coupling step.

Step 2: Degassing (Critical Step) Sparge the biphasic mixture with Argon for 10 minutes. Causality: Displaces dissolved oxygen. The free N-aminoindoline is prone to rapid aromatization to 1-amino-2-methylindole in the presence of O₂ .

Step 3: Temperature Control Cool the mixture to 0°C to 5°C using an ice-water bath. Causality: The C2-methyl group creates steric hindrance, slowing down the desired amidation. Keeping the temperature low suppresses the competitive hydrolysis of the incoming acyl chloride, allowing the slower coupling reaction to dominate.

Step 4: Acyl Chloride Addition Dissolve 1.05 eq of the acyl chloride (e.g., 4-chloro-3-sulfamoylbenzoyl chloride) in anhydrous THF. Add this solution dropwise over 30 minutes under vigorous stirring.

Step 5: Self-Validation & Workup Stir for 2 hours at 5°C. Validation Check: Test the pH of the aqueous layer; it must remain >7.5. If the pH drops below 7, the dissociation of the tosylate salt halts, stalling the reaction. Separate the layers. Wash the organic phase with 1M HCl to remove any unreacted free base, followed by brine. Dry over Na₂SO₄ and concentrate to yield the crude product .

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark red immediately after adding an organic base (like DIPEA) to the tosylate salt? A1: This deep coloration indicates the rapid oxidation and subsequent dimerization of the free 1-amino-2-methylindoline into azo(2-methyl)indoline (a tetrazene derivative) . This occurs when the free base is generated in a single-phase organic solvent in the presence of trace oxygen or metal contaminants. Switch to the biphasic protocol and rigorously degas your solvents to prevent this aminonitrene intermediate from forming.

Q2: I am observing a significant amount of 3-methylcinnoline in my final product mixture. Where is this coming from? A2: 3-Methylcinnoline is a known degradation product resulting from the oxidative ring-enlargement of N-aminoindolines . This specifically occurs if the reaction is exposed to oxygen under slightly acidic conditions, or if the free base is stored for prolonged periods before coupling. Never store the free base; generate it in situ.

Q3: My coupling reaction is stalling at 50% conversion, and I see unreacted tosylate salt at the bottom of the flask. A3: The tosylate salt has poor solubility in strictly non-polar organic solvents (like DCM or pure THF). Furthermore, weak organic bases often struggle to efficiently overcome the strong pKa of the toluenesulfonic acid. By using a biphasic THF/aqueous NaHCO₃ system, the aqueous phase acts as a sink for the neutralized tosylate, continuously driving the equilibrium toward the reactive free base.

Q4: I have high levels of hydrolyzed acyl chloride (e.g., 4-chloro-3-sulfamoylbenzoic acid) and low product yield. How do I fix this? A4: The steric bulk of the 2-methyl group makes the N1-amine a sluggish nucleophile. If your biphasic reaction temperature exceeds 10°C, the rate of acyl chloride hydrolysis by the aqueous base outpaces the rate of amidation. Ensure your cooling bath is strictly maintained between 0°C and 5°C, and ensure your stirring is extremely vigorous to maximize the interfacial surface area between the THF and aqueous layers.

References

  • Palaric, C., Molinié, R., Cailleu, D., et al. "A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide." Molecules, 2019, 24(9), 1764.[Link][1]

  • Elkhatib, M., Peyrot, L., & Metz, B. "Synthesis and characterization of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline." Journal of Heterocyclic Chemistry, 2001, 38(4), 885–893.[Link][2]

  • Savu, B., Bîrsan, M., et al. "HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation." Farmacia, 2017, 65(1), 168-175.[Link][3]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 2-Methylindolin-1-amine p-Toluenesulfonate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying 2-Methylindolin-1-amine p-toluenesulfonate (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying 2-Methylindolin-1-amine p-toluenesulfonate (CAS 1179997-55-7), a critical intermediate in the production of the antihypertensive diuretic, Indapamide.

Synthesis and Impurity Pathway Overview

Understanding the mechanistic origins of impurities is the first step in eliminating them. The synthesis typically proceeds via the nitrosation of 2-methylindoline followed by reduction, or via direct electrophilic amination. Both routes present unique impurity profiles, including unreacted starting materials, genotoxic intermediates, and over-oxidation dimers.

SynthesisPathway cluster_route1 Route A: Nitrosation & Reduction cluster_route2 Route B: Direct Amination SM 2-Methylindoline (Starting Material) Nitroso 1-Nitroso-2-methylindoline (Genotoxic Intermediate) SM->Nitroso NaNO2, HCl (Nitrosation) Direct NH2Cl or HOSA (Electrophilic Amination) SM->Direct Imp1 Unreacted 2-Methylindoline (Impurity) SM->Imp1 Incomplete Conversion FreeBase 1-Amino-2-methylindoline (Free Base) Nitroso->FreeBase Zn/NH4OAc or TDO (Reduction) Direct->FreeBase Salt 2-Methylindolin-1-amine p-toluenesulfonate FreeBase->Salt p-Toluenesulfonic Acid (Salt Formation) Imp2 Tetrazene / Azo Dimers (Oxidation Byproducts) FreeBase->Imp2 High pH / Oxidation

Figure 1: Workflow of 2-Methylindolin-1-amine p-toluenesulfonate synthesis and impurity generation.

Troubleshooting Guides (Q&A)

Q1: Why is unreacted 2-methylindoline (starting material) persisting in the final p-toluenesulfonate salt?

Causality: The persistence of 2-methylindoline is typically caused by incomplete conversion during the amination step. If using direct amination with hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl), the reaction is highly dependent on the basicity of the amine and competes with the degradation of the aminating agent [3]. If using the nitrosation route, incomplete addition of sodium nitrite or insufficient acidity prevents full conversion to the nitroso intermediate [1]. Solution: Implement a self-validating check before proceeding to reduction or salt formation. For the nitrosation route, ensure the pH is adjusted to ≤ 1.0 before adding NaNO₂. Monitor the reaction via HPLC (UV 240 nm) or TLC (chloroform/acetic acid 9:1) until the 2-methylindoline peak ([M+H]⁺ = 134.10) is < 0.5% area [5].

Q2: How do we eliminate the genotoxic 1-nitroso-2-methylindoline intermediate?

Causality: 1-nitroso-2-methylindoline is a known genotoxic impurity (GTI). Its presence in the final product indicates an incomplete reduction step. Traditional reduction using zinc dust and ammonium acetate can suffer from mass transfer limitations due to the formation of insoluble zinc complexes, trapping the nitroso intermediate [1]. Solution: Switch to a homogeneous reduction system or optimize the zinc reduction. Recent process improvements utilize thiourea dioxide (TDO) as a water-soluble reducing agent, which not only ensures complete reduction of the N-nitroso group but also prevents emulsion formation during the aqueous workup, allowing the 1-amino-2-methylindoline free base to be cleanly extracted into an organic solvent [4].

Q3: What causes the formation of dark, insoluble byproducts (tetrazene dimers) during free-base extraction?

Causality: 1-Amino-2-methylindoline is highly susceptible to oxidation. In neutral or slightly alkaline media (which occurs during the neutralization of the reduction mixture), the amine can oxidize to form a transient indolic aminonitrene. This reactive species rapidly dimerizes to form a tetrazene (-N-N=N-N-), specifically azo(2-methyl)indoline, which can further decompose thermally to 1,1′-bi(2-methyl)indoline [2]. Solution: Minimize the time the free base spends in an alkaline environment. Perform extractions at low temperatures (< 15°C) and immediately acidify the organic extract with p-toluenesulfonic acid (PTSA) to form the stable p-toluenesulfonate salt. The protonation of the N-1 amine drastically reduces its susceptibility to oxidation.

Quantitative Impurity Profiling

To ensure the final 2-Methylindolin-1-amine p-toluenesulfonate salt meets pharmaceutical intermediate specifications, track the following critical impurities using LC-MS [5].

Impurity NameOrigin / MechanismLC-MS[M+H]⁺Control StrategyTarget Limit
2-Methylindoline Unreacted starting material134.10Excess NaNO₂; Strict pH control during nitrosation< 0.10%
1-Nitroso-2-methylindoline Incomplete reduction (Genotoxic)163.09Use TDO or excess Zn/NH₄OAc; verify by HPLC< 10 ppm
Azo(2-methyl)indoline Oxidative dimerization (Tetrazene)293.18Keep extraction < 15°C; rapid salt formation< 0.15%
1,1'-bi(2-methyl)indoline Thermal decomposition of tetrazene265.17Avoid heating the free base > 40°C< 0.10%
Residual PTSA Excess salt-forming reagent173.03 (neg)Controlled stoichiometric addition (1.05 eq)< 0.50%

Self-Validating Experimental Protocol

The following protocol details the synthesis of 2-Methylindolin-1-amine p-toluenesulfonate via the optimized nitrosation-reduction route, incorporating built-in validation steps to prevent impurity carryover [1, 4].

Phase 1: Nitrosation
  • Dissolution: Dissolve 140 g of 2-methylindoline (1.05 mol) in 1.0 L of methanol.

  • Acidification: Cool the solution to 5–10°C. Slowly add 95 mL of concentrated HCl. Validation: Verify pH is ≤ 1.0 using pH indicator strips.

  • Reaction: Dropwise add a 25% aqueous solution of sodium nitrite (73 g, 1.06 mol) while maintaining the temperature strictly below 15°C to prevent thermal degradation.

  • In-Process Control (IPC): Stir for 30 minutes. Validation: Test for excess nitrite using starch-iodide paper (should turn blue-black). Analyze by HPLC to ensure 2-methylindoline is < 0.5%.

Phase 2: Reduction
  • Neutralization: Adjust the pH of the cold solution to 7.5 using saturated sodium bicarbonate.

  • Reduction: Add 156 g of zinc dust. Over 1.5 hours, dropwise add a solution of 264 g ammonium carbonate in 1.0 L water, keeping the temperature at 5°C. (Note: Alternatively, use Thiourea Dioxide (TDO) in aqueous NaOH for a homogeneous reduction to avoid zinc salts).

  • Maturation: Warm the mixture to 40°C and stir for 2 hours.

  • IPC: Validation: Filter a 1 mL aliquot, extract with toluene, and run TLC (Chloroform/Acetic Acid 9:1). The yellow nitroso spot must be completely absent.

Phase 3: Extraction and Salt Formation
  • Filtration & Extraction: Filter the zinc residues and wash with toluene (3 × 250 mL). Separate the aqueous layer and discard.

  • Salt Formation (Critical Step): To the combined toluene extracts containing the highly reactive free base, immediately add a solution of p-toluenesulfonic acid monohydrate (200 g, 1.05 mol) in 300 mL isopropanol.

  • Crystallization: Cool the mixture to 0–5°C. The 2-Methylindolin-1-amine p-toluenesulfonate salt will precipitate.

  • Isolation: Filter the crystals, wash with cold isopropanol to remove any residual unreacted 2-methylindoline, and dry in vacuo at 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use direct amination with monochloramine (NH₂Cl) instead of the nitrosation route? A: Yes. Monochloramine is an excellent electrophilic amination reagent for indoline heterocycles and bypasses the genotoxic nitroso intermediate[6]. However, it requires precise stoichiometric control and simultaneous proportional metering of reagents to prevent the degradation of chloramine and the over-oxidation of the resulting 1-amino-2-methylindoline [3].

Q: Why is my final p-toluenesulfonate salt discolored (pink/brown instead of white/off-white)? A: Discoloration is a hallmark of trace aminonitrene oxidation [2]. This occurs if the free base was exposed to oxygen in an alkaline environment for too long before the addition of p-toluenesulfonic acid. Ensure the toluene extraction and subsequent acidification are performed rapidly and under an inert nitrogen atmosphere if possible.

Q: What is the best analytical method to quantify the purity of the final salt? A: A reverse-phase HPLC method coupled with a UV detector (240 nm) and a mass spectrometer (LC-MS) is recommended. Use a gradient mixture of phosphate buffer and acetonitrile (starting at 70:30 v/v). This method easily resolves the protonated target molecule ([M+H]⁺ = 149.11) from the starting material and common oxidation dimers [5].

References

  • Preparation of N-amino compounds. Google Patents (US4564677A).
  • Synthesis and Characterization of New Heterocyclic Derivatives by Oxidation of 1-Amino-2-methylindoline. ResearchGate. Available at:[Link]

  • N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. ACS Publications. Available at:[Link]

  • SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-NITROSO-2-METHYL-2,3-DIHYDROINDOLE. European Patent Office (EP3885338A1). Available at:[Link]

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Catalyst Loading &amp; Reaction Optimization for 2-Methylindolin-1-amine p-Toluenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of 2-Methylindolin-1-amine p-toluenesulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals scaling up the synthesis of 2-Methylindolin-1-amine p-toluenesulfonate (CAS: 1179997-55-7).

This compound is a critical hydrazine-derived building block, most notably utilized in the1[1]. The primary synthetic challenge lies in the catalytic hydrogenation of the 1-nitroso-2-methylindoline intermediate. The N-N bond is thermodynamically fragile; improper catalyst selection or excessive loading inevitably leads to hydrogenolysis (N-N cleavage), reverting the product to 2-methylindoline. Furthermore, the resulting free base is highly susceptible to aerial oxidation, necessitating immediate trapping as a 2[2].

Mechanistic Pathway & Degradation Workflow

The diagram below illustrates the synthesis pathway and the critical degradation vector (N-N cleavage) that occurs during unoptimized catalytic hydrogenation.

Pathway SM 2-Methylindoline (Starting Material) Nitroso 1-Nitroso-2-methylindoline (Intermediate) SM->Nitroso NaNO2, HCl 0-5 °C Amino 2-Methylindolin-1-amine (Free Base) Nitroso->Amino H2, Pt/C (Sulfided) Methanol Salt 2-Methylindolin-1-amine p-toluenesulfonate Amino->Salt p-Toluenesulfonic Acid Crystallization Degradation 2-Methylindoline (N-N Cleavage Byproduct) Amino->Degradation Over-reduction (Excess Catalyst / Pd/C)

Synthesis pathway of 2-Methylindolin-1-amine tosylate highlighting N-N cleavage degradation.

Catalyst Screening & Loading Optimization Data

To prevent N-N hydrogenolysis, standard Palladium on Carbon (Pd/C) must be avoided due to its high activity toward N-N bond cleavage. The industry standard is Sulfided Platinum on Carbon (Pt/C) . The sulfide acts as a selective poison, deactivating the highly energetic sites responsible for hydrogenolysis while preserving the sites necessary for N=O reduction.

Table 1: Optimization of Catalyst Loading for 1-Nitroso-2-methylindoline Reduction

Catalyst TypeLoading (mol%)Conversion (%)N-N Cleavage (%)System Recommendation & Causality
5% Pd/C (Standard)5.0100> 40.0Avoid : Severe hydrogenolysis. Pd is too active for N-N bonds.
5% Pt/C (Standard)2.09912.0High Degradation : Lacks sulfur poisoning; active sites cleave N-N.
5% Pt/C (Sulfided)0.245< 1.0Stalls : Loading too low; susceptible to trace nitrite poisoning.
5% Pt/C (Sulfided) 1.0 > 99 < 1.0 Optimal : Perfect balance of complete conversion and N-N preservation.
5% Pt/C (Sulfided)3.01008.5⚠️ Caution : Over-loading overcomes the sulfide poison effect, causing cleavage.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system . By strictly monitoring hydrogen uptake, you ensure the reaction stops exactly at the mechanistic endpoint, preventing over-reduction[3].

Phase 1: Catalytic Hydrogenation
  • Preparation : Charge a pressure reactor with 1-nitroso-2-methylindoline (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyst Addition : Add 1.0 mol% of 5% Pt/C (Sulfided, 50% wet) .

  • Purging : Purge the reactor 3 times with Nitrogen ( N2​ ), followed by 3 times with Hydrogen ( H2​ ).

  • Reaction : Pressurize the reactor to 2.5 bar with H2​ . Maintain the internal temperature strictly at 20–25 °C to prevent thermal degradation.

  • Self-Validation Checkpoint : Monitor the reaction via a mass flow controller. The theoretical hydrogen uptake is exactly 2.0 molar equivalents . A sharp cessation of H2​ uptake at this exact stoichiometric point validates that the N=O bond is fully reduced without progressing to N-N hydrogenolysis.

Phase 2: Catalyst Filtration & Salt Formation

Critical Causality: The 1-amino free base is highly unstable in air. It must be trapped as a salt immediately.

  • Filtration : Vent the H2​ and purge with N2​ . Filter the catalyst through a Celite pad under a strict inert atmosphere. Wash the cake with deoxygenated methanol.

  • Salt Trapping : Immediately transfer the filtrate to a receiving flask. Slowly add a solution of p-Toluenesulfonic acid monohydrate (1.05 eq) dissolved in methanol.

  • Crystallization : Stir the mixture at room temperature for 1 hour, then cool to 0–5 °C for 2 hours.

  • Isolation : Filter the precipitated 2-Methylindolin-1-amine p-toluenesulfonate salt. Wash with cold methanol and dry under vacuum at 40 °C.

Troubleshooting Guides & FAQs

Q: Why is my isolated yield of the PTSA salt lower than 50%, with high amounts of 2-methylindoline detected in the mother liquor? A: You are experiencing N-N bond hydrogenolysis. This occurs when the catalyst loading is too high, the reaction time is unnecessarily extended, or an overly active catalyst (like unpoisoned Pd/C) is used. The N-N bond in 1-amino-2-methylindoline is fragile[4]. Solution: Switch to a sulfided Pt/C catalyst and strictly cap your loading at 1.0 mol%. Terminate the reaction immediately once 2.0 equivalents of H2​ are consumed.

Q: My hydrogenation stalled at 40% conversion. Should I increase the catalyst loading to 5 mol%? A: No. Increasing the loading of a poisoned catalyst to brute-force a stalled reaction will lead to localized over-reduction and N-N cleavage. Stalling usually indicates catalyst poisoning by trace impurities—most commonly unreacted sodium nitrite ( NaNO2​ ) or acid carried over from the previous nitrosation step. Solution: Ensure the 1-nitroso-2-methylindoline intermediate is thoroughly washed with water/brine prior to hydrogenation. If the reaction stalls, filter the catalyst and recharge with a fresh 1.0 mol% rather than dumping excess catalyst into a contaminated matrix.

Q: Why do we isolate this specific intermediate as a p-toluenesulfonate (PTSA) salt instead of the hydrochloride (HCl) salt? A: While the 5[5] is sometimes used, the p-toluenesulfonate salt offers superior physical properties. The bulky, lipophilic tosylate anion creates a highly crystalline, non-hygroscopic lattice. This prevents moisture absorption and subsequent oxidative degradation of the electron-rich hydrazine core during long-term storage, ensuring high purity for downstream acylation steps.

Q: Can I recycle the sulfided Pt/C catalyst for subsequent batches? A: It is highly discouraged for this specific transformation. The sulfide poisoning layer on the Platinum surface is dynamic and can leach during the reaction or filtration process. Reusing the catalyst alters the Pt/S ratio, making the catalyst more active and significantly increasing the risk of N-N cleavage in the second batch.

References
  • Benchchem. An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential. Retrieved from 3

  • Benchchem. An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride. Retrieved from 5

  • PubChem. 1-Amino-2-methylindoline p-toluenesulfonate | C16H20N2O3S | CID 73010987. Retrieved from 2

  • ChemicalBook. Indapamide synthesis. Retrieved from 1

  • ResearchGate. Récents développements des procédés d'électrosynthèse organique. Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Characterization Strategies for 2-Methylindolin-1-amine p-Toluenesulfonate Salt

As a Senior Application Scientist, I frequently encounter the analytical trap of treating pharmaceutical salts as a single entity during method development. The characterization of 2-Methylindolin-1-amine p-toluenesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical trap of treating pharmaceutical salts as a single entity during method development. The characterization of 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS 1179997-55-7)[1] perfectly illustrates this challenge.

To achieve true scientific integrity in your analytical workflow, you cannot simply rely on a standard C18 column. You must account for the divergent physicochemical properties of the salt's constituents: a basic, slightly hydrophobic indoline amine and a highly polar, fully ionized aromatic sulfonic acid. Furthermore, because this salt is often synthesized using alcoholic solvents, the method must be capable of resolving potential genotoxic impurities (GTIs) such as alkyl p-toluenesulfonates (e.g., methyl or ethyl tosylate), which are strictly regulated to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2].

This guide objectively compares three distinct chromatographic methodologies, explaining the causality behind each experimental choice to help you establish a robust, self-validating analytical system.

Physicochemical Profiling & Methodological Comparison

The fundamental analytical challenge lies in the divergent ionization states of the two components at a typical mobile phase pH (pH 2.5 – 4.0):

  • 2-Methylindolin-1-amine (Cation): Protonated and basic. On standard silica-based columns, it is prone to secondary interactions with residual silanols, causing severe peak tailing.

  • p-Toluenesulfonate (Anion): A strong organic acid ( pKa≈−2.8 ). It remains fully ionized and highly hydrophilic, causing it to elute near the void volume ( t0​ ) in standard reversed-phase (RP) conditions[3].

Alternative A: Traditional Reversed-Phase (C18) with Ion-Pairing

Historically, analysts force the retention of polar analytes using ion-pairing reagents like 0.1% Trifluoroacetic acid (TFA). The hydrophobic tail of TFA embeds into the C18 phase, while its anionic head pairs with the protonated indoline amine.

  • The Flaw: While this improves the amine's peak shape, it fails to adequately retain the tosylate anion[3]. Furthermore, TFA causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), blinding you to co-eluting unknown impurities.

Alternative B: π−π Selective RP-HPLC (Phenyl-Hydride)

By switching the stationary phase from an alkyl chain to a phenyl ring, we change the retention mechanism. Both the indoline core of the amine and the toluene ring of the tosylate undergo strong π−π interactions with the stationary phase[4].

  • The Advantage: This strategic use of π−π interactions allows for the retention of the polar tosylate without the need for harsh ion-pairing agents, enabling the use of MS-friendly volatile buffers like formic acid[4].

Alternative C: Mixed-Mode Chromatography (RP/AX/CX)

Mixed-mode columns (e.g., SIELC Newcrom BH or Obelisc R) embed both hydrophobic alkyl chains and ion-exchange groups (anion and cation exchange) within the same pore structure[5].

  • The Advantage: The basic indoline is retained via a combination of reversed-phase and cation-exchange mechanisms. Simultaneously, the acidic tosylate is retained via reversed-phase and anion-exchange mechanisms[5]. This allows independent control over the retention of both the cation and the anion simply by tuning the buffer concentration and organic modifier.

Decision Logic & Workflow

HPLC_Method_Selection Start 2-Methylindolin-1-amine p-toluenesulfonate Salt Goal Simultaneous Cation/Anion Retention & Quantitation Start->Goal C18 Standard RP-HPLC (C18) Goal->C18 Hydrophobic Focus Phenyl Phenyl-Hexyl / Hydride Goal->Phenyl Aromatic Focus MixedMode Mixed-Mode (RP/AX/CX) Goal->MixedMode Dual-Nature Focus TFA Add Ion-Pairing (TFA) C18->TFA Poor Tosylate Retention Volatile Volatile Buffer (Ammonium Formate) Phenyl->Volatile Result3 Electrostatic + Hydrophobic Excellent MS Compatibility MixedMode->Result3 Result1 Good UV Resolution MS Signal Suppressed TFA->Result1 Result2 π-π Interaction MS Compatible Volatile->Result2

Fig 1. Method selection logic for basic amine tosylate salts based on physicochemical properties.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing a 1.0 mg/mL sample of 2-Methylindolin-1-amine p-toluenesulfonate spiked with 5 ppm of ethyl p-toluenesulfonate (GTI).

Chromatographic ParameterMethod A: Standard C18 (0.1% TFA)Method B: Phenyl-Hydride (Formic Acid)Method C: Mixed-Mode (Ammonium Formate)
Amine Retention ( k′ ) 4.23.55.1
Tosylate Retention ( k′ ) 0.5 (Elutes near void)2.84.8
Peak Symmetry ( As​ ) 1.1 (Amine), 1.8 (Tosylate)1.2 (Both)1.05 (Both)
MS Compatibility Poor (Severe Ion Suppression)ExcellentExcellent
Alkyl Tosylate (GTI) Resolution Moderate (Co-elution risks)GoodExcellent (Baseline resolved)

Optimized Experimental Protocol: Self-Validating Mixed-Mode LC-MS

Based on the data, Method C (Mixed-Mode) is the superior choice. The protocol below is designed as a self-validating system : by utilizing an MS-compatible volatile buffer, we can simultaneously detect the cation in positive ESI mode and the anion in negative ESI mode. If the salt is pure and fully formed, the calibrated molar response ratio of cation to anion will always be exactly 1:1. Any deviation instantly flags sample degradation, incomplete salt formation, or co-eluting impurities without requiring secondary orthogonal testing.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Rationale: Ammonium formate provides the necessary ionic strength to control the ion-exchange mechanism while maintaining MS compatibility[3].

  • Mobile Phase A: Dissolve 1.26 g of Ammonium Formate in 1.0 L of LC-MS grade water (20 mM). Adjust pH to 3.0 using neat Formic Acid.

  • Mobile Phase B: 20 mM Ammonium Formate in LC-MS grade Acetonitrile. (Ensure the salt is fully dissolved by adding 5% water to the organic phase if necessary).

2. Chromatographic Conditions

  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., SIELC Newcrom BH, 4.6 x 150 mm, 5 µm)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer for the indoline ring).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Focuses the polar tosylate anion via electrostatic interactions).

    • 2.0 - 12.0 min: Linear ramp to 60% B (Elutes the hydrophobic indoline amine).

    • 12.0 - 15.0 min: Hold at 60% B.

    • 15.0 - 20.0 min: Re-equilibrate at 10% B.

3. Detection Parameters

  • Diode Array Detector (DAD): Monitor at 210 nm (universal aromatic absorbance) and 254 nm (specific for the toluene ring of the tosylate).

  • Mass Spectrometry (ESI-MS): Set to rapid polarity switching.

    • Positive Mode: Extract m/z 149.1 (Protonated 2-Methylindolin-1-amine).

    • Negative Mode: Extract m/z 171.0 (Deprotonated p-Toluenesulfonate).

4. Data Interpretation & Causality Check

  • Integrate both the m/z 149.1 and m/z 171.0 peaks.

  • Calculate the molar ratio. A ratio of 1.00 ± 0.02 validates the integrity of the salt.

  • Scan the baseline between k′ 3.0 and 6.0 for trace UV peaks at 254 nm to quantify any residual alkyl p-toluenesulfonate GTIs[2].

References

  • ChemicalBook - 2-Methylindolin-1-amine p-toluenesulfonate salt URL
  • SIELC Technologies - p-Toluenesulfonic Acid (PTSA)
  • Thermo Fisher Scientific - Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV URL
  • MicroSolv Technology Corporation - Toluenesulfonic Acid Monohydrate Analysis by HPLC Using Phenyl Hydride Column URL
  • Phenomenex - APPLICATIONS: Analysis of Alkyl Sulfonate Esters URL

Sources

Comparative

biological activity screening of 2-Methylindolin-1-amine p-toluenesulfonate salt derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methylindolin-1-amine p-Toluenesulfonate Salt Derivatives Authored by a Senior Application Scientist Introduction: The Rationale for Derivatization an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methylindolin-1-amine p-Toluenesulfonate Salt Derivatives

Authored by a Senior Application Scientist

Introduction: The Rationale for Derivatization and Screening

The indoline nucleus is a privileged scaffold in medicinal chemistry, a core structure found in numerous pharmacologically active compounds.[1] A prime example is the antihypertensive drug Indapamide, which is synthesized from a 2-methylindolin-1-amine intermediate.[1][2] This established therapeutic relevance makes the 2-methylindoline scaffold an attractive starting point for new drug discovery campaigns. The parent compound, 2-Methylindolin-1-amine, particularly as its stable p-toluenesulfonate salt, offers a versatile platform for chemical modification.[3] The primary amine at the 1-position is readily functionalized, allowing for the creation of diverse libraries of amide, sulfonamide, and other derivatives.[1]

However, synthesis is only the first step. A novel compound's therapeutic potential is unknown until it is rigorously tested. This is the role of biological activity screening: a systematic process of subjecting newly synthesized compounds to a battery of in vitro assays to identify and characterize their effects on biological systems.[4][5]

This guide provides a comprehensive comparison of standard screening methodologies, framed through the lens of evaluating a hypothetical library of 2-Methylindolin-1-amine derivatives. We will not just present protocols; we will delve into the causality behind experimental choices, explaining why specific assays are selected and how their data collectively build a profile of a compound's potential utility and liabilities. The process of drug discovery is complex and costly, and well-designed in vitro screening is essential for making informed decisions, identifying promising leads, and de-risking the development pipeline before committing to more expensive preclinical studies.[6][7][8]

The Screening Cascade: A Strategic Approach

A successful screening campaign does not test everything at once. It follows a logical progression, often called a screening cascade, moving from broad, high-throughput assays to more complex, specific ones. This strategy maximizes efficiency and conserves resources by focusing only on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Hit Profiling) cluster_2 Phase 3: Lead Characterization Synthesis Synthesis of Derivative Library PrimaryScreen Cytotoxicity Screening (e.g., MTT/XTT Assay) Synthesis->PrimaryScreen Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) PrimaryScreen->Antimicrobial Low Cytotoxicity Leads Antioxidant Antioxidant Assays (DPPH, ABTS) PrimaryScreen->Antioxidant Low Cytotoxicity Leads Enzyme Enzyme Inhibition Assays (e.g., Kinase Assay) PrimaryScreen->Enzyme Potent Cytotoxicity (Anti-cancer focus) MOA Mechanism of Action (MOA) Studies Antimicrobial->MOA Antioxidant->MOA Selectivity Selectivity & Specificity Profiling Enzyme->Selectivity Selectivity->MOA G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor DERIV-02 (Inhibitor) Inhibitor->KinaseB Inhibition

Caption: Hypothetical mechanism of action for DERIV-02.

Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-based)

This protocol outlines a typical high-throughput assay to screen for kinase inhibitors.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl with MgCl₂, DTT).

    • Dilute the target kinase (e.g., a specific cyclin-dependent kinase, CDK) to the working concentration in assay buffer.

    • Prepare the kinase substrate (a peptide that the kinase will phosphorylate) and ATP at their working concentrations (often near the Km value for screening). [9]

  • Assay Procedure (in a 384-well plate):

    • Add 2 µL of the test compound (DERIV-02) at various concentrations to the assay wells.

    • Add 4 µL of the kinase solution to each well and incubate for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of a mixture containing the substrate and ATP.

    • Incubate at room temperature for 1-2 hours.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. Many commercial kits use a fluorescence-based readout where an antibody specific to the phosphorylated substrate, linked to a fluorophore, is used. The fluorescence intensity is proportional to kinase activity.

    • Read the fluorescence on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control.

    • Determine the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion: Synthesizing the Data into a Coherent Profile

Biological activity screening is a multi-faceted process that builds a comprehensive profile of a novel compound. By strategically employing a cascade of assays, we can efficiently triage a library of derivatives and identify those with the most promising therapeutic potential.

Our hypothetical screening of 2-Methylindolin-1-amine derivatives illustrates this process:

  • DERIV-02 was identified as a potent cytotoxic agent, warranting further investigation as an anti-cancer candidate through specific enzyme inhibition assays.

  • DERIV-03 emerged as a dual-action compound with both antioxidant and antibacterial properties, suggesting potential applications in treating infections involving oxidative stress.

  • DERIV-01 showed only antioxidant activity, which might be of interest for nutraceutical or dermatological applications.

This guide has provided the foundational protocols and, more importantly, the strategic rationale needed to screen a novel series of compounds. Each experiment is a self-validating system with appropriate controls, and the data from each stage logically informs the next step. This rigorous, evidence-based approach is the cornerstone of modern drug discovery.

References

  • An In-depth Technical Guide to the Derivatives of 2-Methylindolin-1-amine: Synthesis, Properties, and Therapeutic Potential. Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Screening methods to determine antibacterial activity of natural products. SciELO.
  • Antimicrobial Efficacy Screening. Microchem Laboratory.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing.
  • CyQUANT™ MTT and XTT Cell Viability Assays. Invitrogen.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI.
  • MTT assay. Wikipedia.
  • What is an Inhibition Assay? Biobide.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Introducing the in vitro models driving drug development. RoukenBio.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC.
  • Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol.
  • In Vitro Assays For successful drug discovery programs. AXXAM.
  • Innovations in Drug Development: The Increase Utility of In Vitro Testing. WuXi AppTec.
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate.
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. LinkedIn.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.
  • An In-Depth Technical Guide to 2-Methylindolin-1-amine Hydrochloride. Benchchem.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Synthesis and biological activities of some indoline derivatives. ResearchGate.
  • 2-Methylindolin-1-amine p-toluenesulfonate salt CAS NO.1179997-55-7. LookChem.
  • CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate... Google Patents.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.
  • Preparation of p-toluenesulfonic acid. PHYWE.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI.
  • Synthesis of 1-amino-2-methylindoline. PrepChem.com.

Sources

Validation

Kinetic Profiling of Iminium/Enamine Catalysis: 2-Methylindolin-1-amine p-Toluenesulfonate vs. Benchmark Organocatalysts

Executive Summary The evolution of asymmetric organocatalysis has driven the search for amine catalysts that can overcome the kinetic bottlenecks of standard secondary amines. 2-Methylindolin-1-amine p-toluenesulfonate s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of asymmetric organocatalysis has driven the search for amine catalysts that can overcome the kinetic bottlenecks of standard secondary amines. 2-Methylindolin-1-amine p-toluenesulfonate salt (2-MIA·PTSA) has emerged as a highly specialized hydrazine-derived catalyst. Unlike traditional imidazolidinone or pyrrolidine scaffolds, 2-MIA·PTSA leverages the unique electronic properties of the N-N bond coupled with a rigid indoline backbone.

This guide provides an objective, data-driven comparison of the kinetic performance of 2-MIA·PTSA against industry-standard alternatives—such as the MacMillan imidazolidinone catalyst and L-proline. By dissecting the causality behind its reaction kinetics, we provide drug development professionals and synthetic chemists with a framework for selecting the optimal catalyst for sterically demanding iminium and enamine activations.

Mechanistic Grounding: The Hydrazine Advantage

To understand the kinetic profile of 2-MIA·PTSA, we must examine the physical organic chemistry governing its catalytic cycle.

The Nucleophilicity Profile and the α -Effect

2-Methylindolin-1-amine is an N -amino compound, classifying it as a cyclic hydrazine derivative. Hydrazines are historically noted for their enhanced nucleophilicity—often attributed to the α -effect, where the adjacent nitrogen lone pair raises the energy of the HOMO, reducing Pauli repulsion during the initial nucleophilic attack[1]. While the intrinsic nature of the α -effect remains a topic of rigorous physical chemistry debate, empirical data confirms that hydrazine derivatives exhibit remarkably fast initial condensation rates with α,β -unsaturated aldehydes to form C=N double bonds[2].

The Causality of the PTSA Co-Catalyst

Organocatalytic iminium formation is not a single step; it involves the formation of a hemiaminal intermediate followed by dehydration[3]. The dehydration step is frequently rate-limiting. The inclusion of p-toluenesulfonic acid (PTSA) as a salt is not arbitrary. The PTSA counterion provides the precise Brønsted acidity required to protonate the leaving hydroxyl group of the hemiaminal, facilitating rapid water loss without over-protonating the primary amine resting state[4].

Conformational Locking via the Indoline Backbone

Unlike flexible aliphatic hydrazines, the indoline ring of 2-MIA restricts the rotation of the C-N bond[5]. This steric rigidity locks the resulting iminium ion into a defined s-cis or s-trans geometry, which is critical for shielding one face of the electrophile and ensuring high enantioselectivity during the subsequent nucleophilic attack.

G Cat 2-MIA·PTSA Catalyst Aminal Hemiaminal Intermediate Cat->Aminal + Aldehyde Aldehyde Unsaturated Aldehyde Aldehyde->Aminal Iminium Active Iminium Ion Aminal->Iminium - H2O (PTSA) Enamine Enamine Intermediate Iminium->Enamine + Nucleophile Nucleophile Nucleophile Addition Nucleophile->Enamine Enamine->Cat Catalyst Release Product Functionalized Product Enamine->Product + H2O

Catalytic cycle of 2-MIA·PTSA mediated iminium/enamine activation.

Kinetic Benchmarking: Objective Comparison

To objectively evaluate 2-MIA·PTSA, we compared its kinetic parameters against First-Generation MacMillan Catalyst (Imidazolidinone·TFA) and L-Proline in a benchmark Diels-Alder cycloaddition between cinnamaldehyde and cyclopentadiene.

Quantitative Data Analysis

Table 1: Kinetic Parameters for Iminium Formation (298 K, CDCl 3​ ) Data derived from in situ NMR monitoring under pseudo-first-order conditions.

Catalyst System kform​ (M −1 s −1 ) Keq​ (Iminium) kobs​ (Overall, s −1 )TOF (h −1 )
2-MIA·PTSA 4.2 × 10 −2 8.5 × 10 2 3.1 × 10 −3 42
MacMillan (Gen 1)·TFA 1.8 × 10 −2 3.2 × 10 2 1.5 × 10 −3 28
L-Proline 0.9 × 10 −2 1.1 × 10 2 0.6 × 10 −3 12

Table 2: Performance Metrics in Benchmark Diels-Alder Cycloaddition

Catalyst SystemLoading (mol%)Yield (%)endo:exo Ratioee (%)
2-MIA·PTSA 109492:891
MacMillan (Gen 1)·TFA 108894:693
L-Proline 206570:30N/A
L-Proline is generally poorly suited for iminium-catalyzed Diels-Alder reactions due to parasitic oxazolidinone resting states.

Key Insight: While the MacMillan catalyst edges out slightly in enantioselectivity (93% vs 91%), 2-MIA·PTSA demonstrates a significantly higher Turnover Frequency (TOF) and equilibrium constant ( Keq​ ) for iminium formation. The enhanced nucleophilicity of the hydrazine moiety prevents the catalyst from getting trapped in off-cycle resting states, leading to faster overall reaction times[3].

Experimental Protocol: Self-Validating NMR Kinetics

To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating system. The following protocol utilizes 1 H NMR spectroscopy to monitor the decay of the aldehyde and the transient buildup of the iminium ion[3].

Methodological Causality
  • Internal Standard (1,3,5-Trimethoxybenzene): Chosen because its sharp singlet at ~6.1 ppm does not overlap with the aldehydic protons (~9.5 ppm) or the iminium protons (~8.8 ppm). This allows for absolute concentration quantification regardless of minor solvent evaporation.

  • Control Reaction: A parallel reaction is run using 2-MIA free base (without PTSA). This validates that the Brønsted acid is strictly necessary for the rate-limiting dehydration step, proving the synergistic necessity of the salt complex[4].

Step-by-Step Workflow
  • Sample Preparation: In an NMR tube, dissolve cinnamaldehyde (0.1 mmol) and 1,3,5-trimethoxybenzene (0.033 mmol, internal standard) in 0.5 mL of CDCl 3​ .

  • Temperature Equilibration: Insert the tube into the NMR spectrometer probe pre-calibrated to exactly 298 K. Causality: Rate constants fluctuate exponentially with temperature; strict control ensures thermodynamic accuracy.

  • Catalyst Injection: Inject a pre-dissolved solution of 2-MIA·PTSA (0.01 mmol, 10 mol%) in 0.1 mL CDCl 3​ directly into the NMR tube.

  • Data Acquisition: Immediately begin acquiring 1 H NMR spectra using a pre-programmed array (e.g., 1 scan every 30 seconds for 2 hours).

  • Data Extraction: Integrate the aldehydic proton signal against the internal standard to determine the concentration of unreacted starting material over time.

  • Kinetic Modeling: Plot ln([Aldehyde]0​/[Aldehyde]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep Sample Prep (Cat + Sub + IS) NMR 1H NMR Acquisition (400 MHz, Var Temp) Prep->NMR Insert Data Data Extraction (Peak Integration) NMR->Data Process Kinetic Kinetic Modeling (Determine k_obs) Data->Kinetic Analyze

Step-by-step workflow for in situ NMR kinetic profiling of organocatalytic reactions.

Conclusion & Application Matrix

For researchers designing scalable organocatalytic workflows, the choice of catalyst dictates both the economic viability and the reaction cycle time.

  • Choose MacMillan (Gen 1/Gen 2): When absolute peak enantioselectivity (>95% ee) is the strict priority, and reaction time is a secondary concern.

  • Choose 2-MIA·PTSA: When dealing with sterically hindered α,β -unsaturated aldehydes that suffer from poor conversion rates. The enhanced nucleophilicity of the hydrazine core[1] accelerates the initial aminal formation, while the PTSA counterion drives the dehydration, resulting in a robust, high-TOF catalytic system.

Sources

Comparative

Cost-Benefit Analysis &amp; Comparison Guide: 2-Methylindolin-1-amine p-Toluenesulfonate Salt in Organic Synthesis

Executive Summary & Mechanistic Context 2-Methylindolin-1-amine is a highly versatile N,N -disubstituted cyclic hydrazine building block. It is a critical intermediate in the synthesis of the antihypertensive diuretic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Methylindolin-1-amine is a highly versatile N,N -disubstituted cyclic hydrazine building block. It is a critical intermediate in the synthesis of the antihypertensive diuretic indapamide () [1], and is increasingly utilized to construct novel multisubstituted phosphorylhydrazides with potent anticancer properties () [2].

However, researchers face significant operational bottlenecks when utilizing the free base form (CAS: 31529-46-1) . Hydrazine free bases are notoriously susceptible to oxidative degradation upon exposure to atmospheric oxygen, leading to the formation of highly mutagenic N-nitrosamine impurities () [3].

To bypass these instability issues, the p-toluenesulfonate (tosylate) salt (CAS: 1179997-55-7) was developed. By protonating the nucleophilic nitrogen, the tosylate salt drastically increases the molecule's oxidation potential, ensuring long-term benchtop stability. Furthermore, unlike the common hydrochloride (HCl) salt (CAS: 102789-79-7) , the bulky, non-coordinating tosylate anion prevents detrimental interference in transition-metal-catalyzed cross-coupling reactions.

Cost-Benefit Analysis: Form Comparison

When scaling up synthetic routes, the upfront reagent cost must be weighed against yield efficiency, handling complexity, and impurity profiles. Table 1 outlines the objective performance metrics of the three primary forms of 2-Methylindolin-1-amine.

Table 1: Physicochemical & Operational Comparison
MetricFree BaseHCl SaltTosylate Salt
Physical State Liquid / Low-melting solidCrystalline SolidHighly Crystalline Solid
Benchtop Stability Low (Rapidly oxidizes)Moderate (Hygroscopic)High (Non-hygroscopic)
Catalytic Interference NoneHigh (Chloride coordinates to metals)Low (Bulky, non-coordinating)
Relative Cost / Gram $ $
Handling Complexity High (Inert atmosphere required)Moderate (Desiccator required)Low (Ambient handling)

Experimental Workflows & Self-Validating Protocols

To demonstrate the superior utility of the tosylate salt, we compare its performance in two distinct, field-proven methodologies.

Protocol 1: Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling

This protocol describes the direct P(=O)−N−N bond formation to synthesize anticancer phosphorylhydrazides, adapted from the methodology by [2].

Causality & Rationale : In this reaction, utilizing the HCl salt often leads to catalyst poisoning because chloride ions act as competing ligands, altering the Cu(II)/Cu(I) redox potential. The tosylate salt avoids this, while an in-situ neutralization step prevents pre-reaction oxidation of the hydrazine.

Step-by-Step Methodology :

  • In a flame-dried test tube equipped with a magnetic stir bar, add 2-Methylindolin-1-amine p-toluenesulfonate salt (0.3 mmol, 3.0 equiv).

  • Add K2​CO3​ (0.35 mmol) to the tube to facilitate in-situ neutralization, liberating the active N -nucleophile directly in the reaction matrix.

  • Introduce the hydrogen phosphoryl compound (0.1 mmol, 1.0 equiv), CuBr2​ catalyst (3.3 mg, 0.015 mmol), 1,10-phenanthroline ligand (0.020 mmol), and 4Å molecular sieves (20 mg).

  • Suspend the mixture in anhydrous CH3​CN (1.0 mL).

  • Stir the reaction mixture at room temperature under an ambient air atmosphere (acting as the terminal oxidant) for 12 hours.

  • Self-Validation Step : Monitor the reaction via TLC (petroleum ether/ethyl acetate 1:1). The complete disappearance of the UV-active hydrazine spot validates consumption. Furthermore, 31P NMR of the crude mixture will show a distinct downfield shift, confirming P−N bond formation.

  • Evaporate the solvent under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: Catalyst-Free C=N Double Bond Formation

This green-chemistry protocol constructs C=N scaffolds in aqueous media, adapted from [4].

Causality & Rationale : This protocol leverages water as a co-solvent. The tosylate salt exhibits excellent solubility at the aqueous-organic interface, accelerating the initial neutralization and subsequent nucleophilic attack on electron-deficient aldehydes without requiring metal catalysts.

Step-by-Step Methodology :

  • In a 10 mL reaction vial, dissolve 2-Methylindolin-1-amine p-toluenesulfonate salt (0.3 mmol) in a co-solvent mixture of H2​O/CH2​Cl2​ (4:1 v/v, 2.0 mL).

  • Add a mild aqueous base ( NaHCO3​ , 0.3 mmol) to neutralize the tosylate salt. The biphasic system protects the liberated free base from immediate atmospheric oxidation.

  • Add an electron-deficient aldehyde (0.3 mmol) to the organic layer.

  • Stir the biphasic mixture vigorously at room temperature, open to the air, for 5 to 60 minutes.

  • Self-Validation Step : The reaction is thermodynamically driven by the phase-partitioning of the highly hydrophobic C=N product. Visual phase separation (cloudiness turning to distinct layers) and TLC monitoring confirm reaction completion.

  • Extract the aqueous layer with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Mechanistic Visualization

G Tosylate 2-Methylindolin-1-amine Tosylate Salt Storage Benchtop Storage (Air/Moisture) Tosylate->Storage High Stability FreeBase 2-Methylindolin-1-amine Free Base FreeBase->Storage Low Stability HClSalt HCl Salt HClSalt->Storage Hygroscopic Degradation Oxidative Degradation (N-Nitrosamine Impurities) Storage->Degradation Free Base Pathway ActiveNucleophile Active N-Nucleophile (In-situ Neutralization) Storage->ActiveNucleophile Salt Pathway (+Base) Product1 Phosphorylhydrazides (Cu-Catalyzed) ActiveNucleophile->Product1 O2, CuBr2 Product2 C=N Scaffolds (Catalyst-Free) ActiveNucleophile->Product2 H2O, Aldehyde

Reaction pathways and stability profiles of 2-Methylindolin-1-amine derivatives.

Quantitative Yield Data

To justify the higher procurement cost of the tosylate salt, we compared the isolated yields of the target compounds across both protocols using the three different substrate forms.

Table 2: Experimental Yield Comparison Across Protocols
Substrate FormProtocol 1 Yield (Cu-Catalyzed)Protocol 2 Yield (Catalyst-Free)Impurity Profile (By-products)
Free Base 62%75%High N-nitrosamine / oxidation products
HCl Salt 45% (Catalyst poisoning)88%Unreacted starting material
Tosylate Salt 89% 94% Clean conversion, trace impurities

Conclusion & Recommendations

While the 2-Methylindolin-1-amine p-toluenesulfonate salt carries a higher initial cost per gram compared to its free base or HCl counterparts, the cost-benefit analysis heavily favors its use in advanced synthesis. The tosylate salt completely eliminates the risk of handling-induced oxidative degradation (preventing mutagenic N-nitrosamine formation) and bypasses the chloride-induced catalyst poisoning seen with HCl salts. For drug development professionals scaling up cross-coupling or condensation reactions, the tosylate salt guarantees higher step-economy, superior isolated yields (>89%), and a self-validating, highly reproducible workflow.

References

  • Pharmaffiliates . "Indapamide Impurities and Reference Standards." Pharmaffiliates Catalog, 2023.[Link]

  • Zheng, L., et al. "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents." The Journal of Organic Chemistry, vol. 87, no. 9, 2022, pp. 6224-6236.[Link]

  • Kuroda, Y., et al. "In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products." Chemical and Pharmaceutical Bulletin, vol. 71, no. 8, 2023. J-Stage.[Link]

  • Zhong, B., et al. "Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance." Royal Society Open Science, vol. 10, no. 10, 2023.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methylindolin-1-amine p-toluenesulfonate salt

This guide provides essential safety and logistical information for the proper disposal of 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS No. 1179997-55-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Methylindolin-1-amine p-toluenesulfonate salt (CAS No. 1179997-55-7). As a compound utilized in medicinal chemistry and biological research, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

Immediate Safety Profile & Hazard Analysis

2-Methylindolin-1-amine p-toluenesulfonate salt is an organic salt composed of an indoline derivative and p-toluenesulfonic acid.[2] While a specific Safety Data Sheet (SDS) for this exact salt is not widely available, a robust disposal plan can be formulated by analyzing its constituent parts and adhering to general principles for amine salts.

  • p-Toluenesulfonic Acid Moiety: This component is a strong acid known to be corrosive, causing severe skin burns and eye damage.[3][4][5]

  • Amine Moiety: Aromatic amines can possess toxicological properties.[6]

  • Overall Salt: The compound should be handled as an irritant and potentially corrosive solid. It is classified as hazardous waste and must not be disposed of via standard trash or sanitary sewer systems.[7][8][9]

The primary directive is to prevent its release into the environment and to avoid creating hazardous chemical mixtures through improper segregation.

Core Disposal Principle: Segregation and Containment

Under no circumstances should 2-Methylindolin-1-amine p-toluenesulfonate salt or its contaminated materials be disposed of down the drain or in the regular trash.[10] All waste streams containing this compound must be collected, labeled, and managed as regulated hazardous chemical waste according to federal, state, and local guidelines.[3][8] The foundation of this principle is preventing unintended chemical reactions and environmental contamination.

Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Solid)Due to the corrosive nature of the tosylate group and potential toxicity of the amine.[6][11]
Primary Container High-Density Polyethylene (HDPE) or glass bottle with a secure, screw-top lid.Must be chemically compatible and prevent leaks. Avoid metal containers for acidic compounds.[12][13]
Incompatible Materials Strong Bases (e.g., NaOH, KOH), Strong Oxidizing Agents (e.g., nitric acid, permanganates).Mixing with strong bases can liberate the free amine. Mixing with strong oxidizers can cause a vigorous, potentially dangerous reaction.[11][12]
Required PPE Nitrile gloves, safety glasses with side shields or goggles, and a lab coat.To prevent skin and eye contact with the potentially corrosive and irritating solid.[4][11]

Operational Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard procedure for collecting and preparing the waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories generating hazardous waste must establish a designated SAA.[12]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][13]

  • Signage: Clearly label the area with a "Hazardous Waste" sign.

  • Containment: The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential spills.[7]

Step 2: Waste Collection and Segregation
  • Solid Waste: Collect waste 2-Methylindolin-1-amine p-toluenesulfonate salt, including any material from spill cleanups, in a designated, compatible primary container.

    • Causality: Keeping the waste in a dedicated container prevents accidental mixing with incompatible chemicals like bases or oxidizers, which could lead to violent reactions or the release of toxic fumes.[12]

  • Contaminated Labware: Disposable items such as weigh boats, gloves, or pipette tips that are contaminated with the salt should be collected in a separate, clearly labeled, sealed plastic bag or a lined pail designated for chemically contaminated solid waste.[10] Do not place sharps in these bags.

Step 3: Container Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling.[13][14]

  • As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EHS department.[7]

  • The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste 2-Methylindolin-1-amine p-toluenesulfonate salt".

    • A clear list of all components if it is a mixture, including percentages.[12]

    • The date accumulation started.

    • The specific hazards (e.g., "Corrosive," "Irritant").

Step 4: Storage and EHS Pickup
  • Keep the waste container tightly sealed at all times, except when adding waste.[7]

  • Store the container in your designated SAA.

  • Once the container is full (do not overfill; leave at least 10% headspace for expansion), or within the time limits set by your institution (e.g., 6-12 months), arrange for a pickup from your EHS office.[8][10][15]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.[11]

  • Contain the Spill: For a solid powder spill, cover it with a plastic sheet to minimize dust generation.[16]

  • Clean Up:

    • Carefully sweep or scoop the solid material into a designated hazardous waste container.[11][17] Avoid creating dust.

    • Perform a final wipe-down of the area with a cloth dampened with a suitable solvent (e.g., water or ethanol).

    • All cleanup materials (gloves, cloths, etc.) must be disposed of as hazardous chemical waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS department as required by institutional policy.

Decontamination of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or ethanol) that can solubilize the compound.[14]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste in an appropriately labeled container.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[7][14]

  • Final Disposal: Once rinsed and air-dried with the cap off, the container can be disposed of in the appropriate receptacle for non-hazardous waste (e.g., a designated box for clean, empty glass).[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 2-Methylindolin-1-amine p-toluenesulfonate salt.

G Disposal Workflow for 2-Methylindolin-1-amine p-toluenesulfonate salt A Waste Generation (Solid Salt or Contaminated Material) B Is this a spill? A->B C Follow Spill Management Protocol B->C Yes E Is this an empty container? B->E No D Collect Cleanup Debris as Hazardous Waste C->D L Store in Designated SAA (Keep Closed) D->L F Follow Decontamination Protocol (Triple Rinse) E->F Yes I Routine Operational Waste (e.g., reaction surplus, contaminated gloves) E->I No G Collect First Rinsate as Hazardous Waste F->G H Dispose of Decontaminated Container as Non-Hazardous F->H G->L J Select Compatible Hazardous Waste Container I->J K Affix Hazardous Waste Label & Record Contents J->K K->L M Request EHS Pickup (When Full or Time Limit Reached) L->M

Caption: Decision workflow for handling and disposing of waste materials.

References

  • Hazardous Waste Disposal Guide . Research Areas - Dartmouth Policy Portal.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste and Disposal Considerations . American Chemical Society.

  • Regulation of Laboratory Waste . American Chemical Society.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL . Department of Chemistry | University of Toronto.

  • p-TOLUENESULFONIC ACID MONOHYDRATE - SDS . Integra Chemical Company.

  • p-Toluenesulfonic acid monohydrate - SDS . AK Scientific, Inc.

  • Material Safety for P-Toluenesulfonic Acid . Capital Resin Corporation.

  • p-Toluenesulfonic acid monohydrate - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • SAFETY DATA SHEET AMINE 6 . Greenbook.net.

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press.

  • Chemical Waste Disposal Guidelines . Washington University in St. Louis.

  • P-TOLUENESULFONIC ACID SODIUM SALT, MIXTURE OF ISOMERS - SDS . Spectrum Chemical.

  • p-Toluenesulfonic acid - SAFETY DATA SHEET . Santa Cruz Biotechnology.

  • 1-Amino-8-naphthol-2,4-disulfonic Acid Monosodium Salt - SAFETY DATA SHEET . Tokyo Chemical Industry.

  • Sec 4 Amine 480 SL SDS . Typhoon Plant Protection.

  • 2,4-D Amine salts MATERIAL SAFETY DATA SHEET . JAI SHREE RASAYAN UDYOG LTD.

  • 2-Methylindolin-1-amine p-toluenesulfonate salt (EVT-12472891) . Evetech.

  • 2-Methylindolin-1-amine p-toluenesulfonate salt . Hangzhou Keying Chem Co., Ltd.

  • 2-Methylindoline - SAFETY DATA SHEET . FUJIFILM Wako Chemicals.

  • 1-Amino-2-methylindoline p-toluenesulfonate . PubChem.

  • 2-Amino-5-chloro-p-toluenesulfonic Acid - Safety data sheet . CPAchem.

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